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(S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide maleate

Cat. No.: B194724
CAS No.: 850140-73-7
M. Wt: 602.0 g/mol
InChI Key: LIENDGDDWJRJLO-WFFUCRSMSA-N
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Description

Overview of ErbB Family Receptor Tyrosine Kinases in Oncogenesis

The ErbB family of receptor tyrosine kinases (RTKs) is a group of four structurally related transmembrane proteins: EGFR (epidermal growth factor receptor, also known as ErbB1 or HER1), ErbB2 (HER2/neu), ErbB3 (HER3), and ErbB4 (HER4). frontiersin.orgrndsystems.com These receptors are pivotal in regulating critical cellular processes such as proliferation, differentiation, migration, and survival. frontiersin.orgrndsystems.com Structurally, each receptor consists of an extracellular ligand-binding domain, a transmembrane segment, and an intracellular portion containing a tyrosine kinase domain and a carboxy-terminal tail with multiple tyrosine residues. lsuhsc.edu

The activation of ErbB receptors is a tightly regulated process that begins with the binding of specific growth factor ligands to the extracellular domains of EGFR, ErbB3, and ErbB4. rndsystems.com This binding induces a conformational change that facilitates the formation of receptor homodimers (pairs of the same receptor) or heterodimers (pairs of different ErbB receptors). rndsystems.com A notable member of this family is ErbB2, which has no known ligand and acts as the preferred dimerization partner for the other ligand-bound receptors. rndsystems.comlsuhsc.edu Dimerization triggers the intrinsic kinase activity of the receptors, leading to trans-autophosphorylation of specific tyrosine residues in their cytoplasmic tails. rndsystems.comnih.gov These phosphorylated sites then act as docking stations for a variety of intracellular signaling proteins, which in turn activate downstream pathways like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, driving cell proliferation and survival, respectively. nih.gov

In healthy tissues, ErbB signaling is precisely controlled. However, in many cancers, this regulation is disrupted, leading to constitutive receptor activation and uncontrolled cell growth. frontiersin.org This dysregulation can occur through various mechanisms, including gene amplification, protein overexpression, or mutations in the receptor genes. frontiersin.orgnih.gov For instance, EGFR is frequently amplified or mutated in non-small cell lung cancer (NSCLC) and glioblastoma, while HER2 amplification is a known driver in a significant portion of breast, ovarian, and gastric cancers. frontiersin.orglsuhsc.edufrontiersin.org The cooperation between different ErbB receptors, such as the co-expression of EGFR and HER2, has been linked to more aggressive tumors and poorer prognosis. um.esspandidos-publications.com This aberrant signaling network provides a clear survival and growth advantage to cancer cells, making the ErbB family a critical target for cancer therapy. nih.govmdpi.com

Table 1: The ErbB Receptor Family and Their Roles in Oncogenesis
ReceptorAlternate NamesKey CharacteristicsAssociated Cancers
ErbB1EGFR, HER1Binds EGF-family ligands; frequently mutated or amplified in cancer. frontiersin.orgrndsystems.comNon-small cell lung cancer, glioblastoma, colorectal cancer, head and neck cancer. frontiersin.orglsuhsc.edufrontiersin.org
ErbB2HER2, neuNo known direct ligand; preferred heterodimerization partner. rndsystems.comlsuhsc.eduBreast cancer, gastric cancer, ovarian cancer, bladder cancer. lsuhsc.edufrontiersin.org
ErbB3HER3Impaired kinase domain; activated via heterodimerization, primarily with HER2. rndsystems.comAssociated with more aggressive tumor phenotypes when co-expressed with EGFR/HER2. um.es
ErbB4HER4Binds neuregulins; role in cancer is complex, can be tumor-suppressive or oncogenic depending on context. frontiersin.orgbiorxiv.orgRole less defined, but overexpression can be linked to poor prognosis in some cancers. biorxiv.org

Contextualization of Irreversible Tyrosine Kinase Inhibitors

The central role of the ErbB receptor family in driving cancer growth established them as prime targets for therapeutic drugs known as tyrosine kinase inhibitors (TKIs). lsuhsc.edunih.gov The first generation of these drugs, including gefitinib (B1684475) and erlotinib, are reversible inhibitors. researchgate.net They function by competing with adenosine (B11128) triphosphate (ATP) at its binding site within the kinase domain, thereby blocking the receptor's signaling activity. lsuhsc.edunih.gov While effective, these reversible TKIs are often hampered by the development of drug resistance. researchgate.net A common mechanism of acquired resistance is a secondary mutation in the EGFR gene, such as the T790M "gatekeeper" mutation, which alters the ATP binding pocket, reduces the binding affinity of reversible drugs, and restores kinase activity. oncotarget.commdpi.com

To overcome this challenge, second-generation, irreversible TKIs were developed. researchgate.netoncotarget.com Unlike their predecessors, these inhibitors are designed to form a stable, covalent bond with the kinase domain, leading to permanent inactivation of the receptor. genesandcancer.com This is achieved by incorporating a reactive chemical group, known as a "warhead" (commonly an acrylamide (B121943) group), into the inhibitor's structure. mdpi.comnih.gov This warhead specifically targets and forms a covalent bond with a non-conserved cysteine residue (Cys797 in EGFR) located within the ATP-binding site. genesandcancer.comopenaccessjournals.comnih.gov

This irreversible binding mechanism provides a significant advantage, as it can effectively inhibit receptors that have developed resistance mutations to first-generation TKIs, like the T790M mutation. oncotarget.comopenaccessjournals.com By forming a permanent bond, these inhibitors can shut down signaling from aberrant receptors more effectively and for a prolonged duration. researchgate.netgenesandcancer.com Afatinib (B358) dimaleate is a prominent example of a second-generation, irreversible TKI that was designed to broadly target multiple members of the ErbB family. dovepress.commdpi.com

Table 2: Comparison of Reversible and Irreversible Tyrosine Kinase Inhibitors
CharacteristicReversible TKIs (e.g., Gefitinib, Erlotinib)Irreversible TKIs (e.g., Afatinib Dimaleate)
Binding MechanismNon-covalent, competitive binding with ATP. lsuhsc.edunih.govForms a covalent bond with a specific cysteine residue in the kinase domain. genesandcancer.comopenaccessjournals.com
Inhibition DurationTransient; dependent on drug concentration.Sustained and permanent inactivation of the target receptor. researchgate.net
Efficacy Against T790M Resistance MutationIneffective due to reduced binding affinity. oncotarget.commdpi.comCan overcome resistance by covalently binding to the mutated kinase. oncotarget.comopenaccessjournals.com
PotencyGenerally lower potency, especially against resistant mutants.Higher potency and prolonged pharmacodynamics due to covalent interaction. genesandcancer.com

Historical Academic Perspective on the Development of Afatinib Dimaleate

The development of afatinib dimaleate, known by its investigational code BIBW 2992, was a direct response to the clinical challenge of acquired resistance to first-generation EGFR TKIs. researchgate.netopenaccessjournals.com Researchers sought to create a new class of inhibitors that could not only potently target wild-type EGFR but also maintain activity against the resistant T790M mutation and other ErbB family members like HER2. dovepress.comoncozine.com

Afatinib was designed as an ATP-competitive anilinoquinazoline (B1252766) derivative that features a reactive acrylamide group, enabling it to function as an irreversible inhibitor. dovepress.com Preclinical studies were crucial in establishing its mechanism and efficacy. nih.gov Research demonstrated that afatinib covalently binds to Cys797 in EGFR, Cys805 in HER2, and Cys803 in HER4, leading to the irreversible blockade of their kinase activity. nih.govresearchgate.net A seminal 2008 paper by Li et al. detailed the high efficacy of BIBW 2992 in preclinical lung cancer models, showing its potent activity against both wild-type and erlotinib-resistant EGFR isoforms. dovepress.comrndsystems.com

Further investigations confirmed that afatinib effectively suppresses the phosphorylation of ErbB receptors and downstream signaling pathways, resulting in the inhibition of tumor cell proliferation in a wide range of cancer models. nih.govd-nb.info In cell culture studies, afatinib was significantly more effective than first-generation drugs at inhibiting the survival of lung cancer cell lines harboring the L858R/T790M double mutation. mdpi.com The selection of the dimaleate salt form for the final drug product was based on its favorable physicochemical properties. nih.gov These comprehensive preclinical findings provided a strong rationale for advancing afatinib into clinical trials, ultimately leading to its approval for treating patients with specific EGFR-mutated cancers. researchgate.nettargetedonc.com

Table 3: Key Preclinical Findings for Afatinib (BIBW 2992)
FindingDescriptionReference
Mechanism of ActionIrreversibly binds to the kinase domains of EGFR, HER2, and HER4 via a covalent bond with a specific cysteine residue. nih.govresearchgate.net
PotencyDemonstrated low nanomolar IC50 values against wild-type EGFR, activating EGFR mutants (L858R), and HER2. rndsystems.com
Activity Against ResistanceMaintained inhibitory activity against EGFR mutants resistant to reversible TKIs, including the T790M mutation. nih.govmdpi.com
Cellular EffectsInhibited auto- and transphosphorylation within ErbB dimers, suppressed downstream signaling, and induced apoptosis in various cancer cell lines. nih.gov
In Vivo EfficacyInduced tumor regression in multiple xenograft and transgenic lung cancer models. dovepress.comrndsystems.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29ClFN5O7 B194724 (S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide maleate CAS No. 850140-73-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

850140-73-7

Molecular Formula

C28H29ClFN5O7

Molecular Weight

602.0 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C24H25ClFN5O3.C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1-/t16-;/m0./s1

InChI Key

LIENDGDDWJRJLO-WFFUCRSMSA-N

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O

Appearance

Solid Powder

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide
afatinib
afatinib dimaleate
afatinib maleate
BIBW 2992
BIBW 2992 MA2
BIBW 2992MA2
BIBW-2992
BIBW-2992-MA2
BIBW-2992MA2
BIBW2992
BIBW2992 MA2
Gilotrif

Origin of Product

United States

Ii. Molecular Mechanisms of Action of Afatinib Dimaleate

Irreversible Covalent Binding to ErbB Receptor Family Members

Afatinib (B358) dimaleate is designed to form a covalent bond with a cysteine residue within the kinase domain of its target receptors. This irreversible binding leads to a prolonged and potent inhibition of receptor activity compared to reversible inhibitors. mdpi.comdovepress.comnih.govoncotarget.comchemicalbook.come-crt.orgnih.govdrugbank.comresearchgate.netdovepress.comncats.ioresearchgate.net

Afatinib dimaleate exhibits potent inhibitory activity against multiple members of the ErbB family. Specifically, it irreversibly inhibits EGFR (ErbB1), HER2 (ErbB2), and ErbB4. mdpi.comdovepress.comnih.govchemicalbook.come-crt.orgnih.govdrugbank.comdovepress.comncats.ioresearchgate.netfda.govnih.govrndsystems.commedchemexpress.comfrontiersin.orgresearchgate.netd-nb.infoselleckchem.comenzymlogic.comselleck.co.jpbiomedicine.video This broad-spectrum inhibition is a key differentiator from first-generation EGFR inhibitors, which are typically reversible and more selective for EGFR.

By covalently binding to the kinase domains of EGFR, HER2, and ErbB4, afatinib dimaleate effectively blocks their intrinsic tyrosine kinase activity, thereby preventing autophosphorylation. nih.govoncotarget.come-crt.orgnih.govdrugbank.combiomedicine.video While ErbB3 (HER3) lacks intrinsic kinase activity, it plays a crucial role in signaling through heterodimerization with other ErbB family members, particularly HER2. Afatinib dimaleate also inhibits the transphosphorylation of ErbB3, which occurs when activated by a dimerization partner, thus blocking signaling from all ErbB family members. nih.govresearchgate.netnih.govnih.gov

Target Binding Kinetics and Inhibition Profiles

The potency of afatinib dimaleate against various EGFR mutations and wild-type receptors is quantified by its half-maximal inhibitory concentration (IC50) values. These values highlight its efficacy across different mutational statuses.

In cell-free kinase assays, afatinib dimaleate demonstrates potent inhibition of wild-type (wt) EGFR. The reported IC50 values for wild-type EGFR are consistently in the low nanomolar range, typically around 0.5 nM. ncats.iofda.govrndsystems.commedchemexpress.comselleckchem.comselleck.co.jpselleckchem.com

Afatinib dimaleate exhibits high potency against common activating mutations in the EGFR gene, such as the L858R substitution in exon 21 and deletions in exon 19. In vitro kinase assays show IC50 values for these mutations to be approximately 0.4 nM for L858R and in a similar low nanomolar range for exon 19 deletions. ncats.iofda.govrndsystems.commedchemexpress.comselleckchem.comselleck.co.jpselleckchem.comnih.govnih.gov This potent inhibition of common activating mutations is a primary driver of its clinical efficacy in non-small cell lung cancer (NSCLC) with these specific genetic alterations.

The T790M mutation in exon 20 is a well-known mechanism of acquired resistance to first-generation EGFR inhibitors. Afatinib dimaleate retains significant activity against the L858R/T790M double mutant, although with slightly higher IC50 values compared to wild-type or singly mutated EGFR. Reported IC50 values for the L858R/T790M mutation are around 10 nM. ncats.iofda.govrndsystems.commedchemexpress.comselleckchem.comselleck.co.jpselleckchem.comnih.govhres.cawindows.net While its potency is reduced compared to its activity against common sensitizing mutations, this retained activity is notable and contributes to its broader therapeutic window.

Table 1: Afatinib Dimaleate IC50 Values Against EGFR Variants and HER2

TargetIC50 (nM)Source Index
Wild-Type EGFR (EGFRwt)0.5 ncats.iofda.govrndsystems.commedchemexpress.comselleckchem.comselleck.co.jpselleckchem.com
EGFR L858R Mutation0.4 ncats.iofda.govrndsystems.commedchemexpress.comselleckchem.comselleck.co.jpselleckchem.comnih.govnih.gov
EGFR Exon 19 Deletion~0.4-0.9 fda.govnih.govnih.gov
EGFR L858R/T790M10 ncats.iofda.govrndsystems.commedchemexpress.comselleckchem.comselleck.co.jpselleckchem.comnih.govhres.cawindows.net
HER2 (ErbB2)14 ncats.iofda.govnih.govrndsystems.commedchemexpress.comselleckchem.comenzymlogic.comselleck.co.jpselleckchem.com
ErbB4 (HER4)1 ncats.ionih.govrndsystems.commedchemexpress.comselleckchem.comenzymlogic.comselleck.co.jp

Note: IC50 values are approximate and can vary slightly depending on the specific assay conditions and source.

Table 2: Afatinib Dimaleate Inhibition of ErbB Family Members

ErbB Family MemberReceptor NameInhibitory MechanismPrimary Target
ErbB1EGFRIrreversible Covalent BindingYes
ErbB2HER2Irreversible Covalent BindingYes
ErbB3HER3Inhibition of TransphosphorylationYes
ErbB4HER4Irreversible Covalent BindingYes

Compound Name List:

Afatinib

Afatinib dimaleate

EGFR (Epidermal Growth Factor Receptor)

HER2 (Human Epidermal Growth Factor Receptor 2)

ErbB1

ErbB2

ErbB3

ErbB4

Gefitinib (B1684475)

Erlotinib

Lapatinib (B449)

Neratinib

Dacomitinib

Osimertinib

Canertinib (B1668258)

IC50 Values for HER2

Afatinib dimaleate exhibits potent inhibitory activity against various ErbB family members. In cell-free kinase assays, its IC50 value against HER2 is reported to be 14 nM medchemexpress.commedchemexpress.comfishersci.ficaymanchem.comselleckchem.comglpbio.comtocris.com. The compound also demonstrates significant activity against EGFR, with IC50 values of 0.5 nM for wild-type EGFR (EGFRwt), 0.4 nM for the L858R mutant (EGFRL858R), and 10 nM for the L858R/T790M double mutant (EGFRL858R/T790M) medchemexpress.commedchemexpress.comfishersci.ficaymanchem.comselleckchem.comglpbio.comtocris.com. Additionally, Afatinib dimaleate has an IC50 of 1 nM for HER4 tocris.com.

Table 1: IC50 Values of Afatinib Dimaleate Against ErbB Family Members

TargetIC50 ValueSource(s)
EGFRwt0.5 nM medchemexpress.commedchemexpress.comfishersci.ficaymanchem.comselleckchem.comglpbio.comtocris.comtandfonline.com
EGFRL858R0.4 nM medchemexpress.commedchemexpress.comfishersci.ficaymanchem.comselleckchem.comglpbio.comtocris.com
EGFRL858R/T790M10 nM medchemexpress.commedchemexpress.comfishersci.ficaymanchem.comselleckchem.comglpbio.comtocris.com
HER214 nM medchemexpress.commedchemexpress.comfishersci.ficaymanchem.comselleckchem.comglpbio.comtocris.com
HER41 nM tocris.com

Comparative Analysis with Other ErbB Tyrosine Kinase Inhibitors in Vitro

Afatinib dimaleate demonstrates a distinct inhibitory profile when compared to other ErbB TKIs. In vitro studies indicate that afatinib is approximately 100-fold more potent against the gefitinib-resistant L858R-T790M EGFR double mutant compared to gefitinib caymanchem.comselleckchem.comglpbio.comtocris.com. While afatinib shows comparable potency to gefitinib against wild-type and L858R mutant EGFR mdpi.com, it exhibits superior activity against the T790M resistance mutation tandfonline.comnih.gov.

In terms of HER2 inhibition, afatinib is comparable to lapatinib and canertinib in vitro, with an IC50 of 14 nM for HER2 glpbio.com. However, in specific gastric cancer cell lines (GLM1-HerR2), afatinib demonstrated a significantly lower IC50 (0.1 μM) compared to lapatinib (4 μM) iiarjournals.org. Furthermore, afatinib was observed to inhibit downstream Akt and Erk1/2 signaling more potently than lapatinib in these cells iiarjournals.org. In lung cancer cell lines, afatinib was found to be more effective than erlotinib, gefitinib, or lapatinib in inhibiting the survival of cells harboring wild-type or L858R/T790M EGFR mutations, with IC50 values below 100 nM, while these cells were resistant to first-generation drugs nih.gov.

Table 2: In Vitro Comparative IC50 Values of Afatinib Dimaleate with Other ErbB TKIs

Target/Cell LineAfatinib DimaleateGefitinibErlotinibLapatinibCanertinibSource(s)
EGFRwt0.5 nM3.22 nM0.08 μM-- mdpi.comnih.gov
EGFRL858R0.4 nM0.5 nM0.1 μM-- nih.gov
EGFRL858R/T790M10 nM10 nM--- medchemexpress.comfishersci.ficaymanchem.comselleckchem.comglpbio.comtocris.com
HER214 nM--~14 nM~14 nM glpbio.com
HER2 (BT-474)---0.1 μM- nih.gov
HER2 (GLM1-HerR2)0.1 μM--4 μM- iiarjournals.org

Note: '-' indicates data not directly provided or comparable in the cited sources for the specific comparison.

Downstream Signaling Pathway Modulation

Afatinib dimaleate effectively modulates key downstream signaling pathways that are activated by ErbB receptor signaling, thereby inhibiting cancer cell growth and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

Afatinib dimaleate is known to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway medchemexpress.commedchemexpress.comcaymanchem.commdpi.comnih.govresearchgate.netnih.gov. Studies have shown that afatinib significantly reduces the phosphorylation of Akt and downstream effectors of the AKT-mTOR axis medchemexpress.commedchemexpress.com. This inhibition is dose- and time-dependent medchemexpress.commedchemexpress.com. Afatinib also blocks insulin (B600854) receptor substrate-1 (IRS-1) and downstream effectors such as Akt, as well as the mTOR pathway mediators RPS6KB1 and RPS6 nih.gov. This broad inhibition of the PI3K/Akt/mTOR pathway contributes to its anti-cancer effects.

Inhibition of the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical downstream signaling cascade regulated by ErbB receptors that afatinib dimaleate targets medchemexpress.commedchemexpress.comcaymanchem.commdpi.comnih.gov. Afatinib has been demonstrated to inhibit ERK1/2 phosphorylation, indicating a direct suppression of the MAPK/ERK signaling pathway nih.gov. Research also shows that afatinib can inhibit pMAPK nih.gov. In comparative studies, afatinib was found to inhibit downstream Erk1/2 more potently than lapatinib in gastric cancer cells iiarjournals.org.

Cellular Biological Effects

Induction of G0/G1 Cell Cycle Arrest in Cancer Cell Lines

Afatinib dimaleate exerts significant effects on cancer cell proliferation by inducing cell cycle arrest. Specifically, it has been shown to strongly induce G0/G1 cell cycle arrest in various cancer cell lines, including esophageal squamous cell carcinoma (ESCC) cell lines like HKESC-2 and EC-1 medchemexpress.commedchemexpress.comglpbio.comiiarjournals.orgnih.gov. This effect is observed in a dose- and time-dependent manner.

In HKESC-2 cells, treatment with afatinib led to an increase in the percentage of cells in the G0/G1 phase from a baseline of 38.2% to 74.7% at a concentration of 0.1 μM after 16 hours, and further to 86.2% after 24 hours of exposure nih.gov. In EC-1 cells, the proportion of cells arrested in the G0/G1 phase increased from 59.1% to 72.2% after 48 hours of treatment medchemexpress.com. This cell cycle arrest at the G0/G1 phase is a key mechanism by which afatinib inhibits cancer cell proliferation.

Autophagy Induction

Beyond apoptosis, afatinib dimaleate also influences autophagy, a cellular process involving the degradation of damaged organelles and proteins through the lysosomal pathway. Afatinib has been demonstrated to induce autophagy in various cancer cell types, including NSCLC and head and neck squamous cell carcinoma (HNSCC) medchemexpress.comselleckchem.comnih.govselleck.cn.

Table 2: Afatinib Dimaleate-Induced Autophagy Pathways and Associated Proteins

Cancer Cell TypeKey Signaling Pathways InvolvedObserved Pathway ModulationProteins Targeted for Autophagic Degradation
NSCLC, HNSCCAkt/mTOR, ErkmTORC1 suppressionORAI1, STIM1, SERCA2
REDD1-TSC1 signalingAkt/mTOR pathway inhibitionN/A
ROS generationErk pathway activationN/A

Data compiled from studies investigating afatinib's role in autophagy nih.govresearchgate.netwindows.net.

Iii. Preclinical Efficacy and Pharmacodynamics of Afatinib Dimaleate

In Vivo Tumor Growth Inhibition and Regression Models

Patient-Derived Xenograft (PDX) Models

Preclinical efficacy studies utilizing patient-derived xenograft (PDX) models have demonstrated the anti-tumor activity of afatinib (B358) dimaleate. These models, which involve implanting human tumor fragments into immunocompromised mice, closely mimic the heterogeneity and complexity of human cancers. Afatinib has shown significant tumor growth inhibition and regression in various PDX models, particularly those driven by ErbB pathway dysregulation. For instance, in models of esophageal squamous cell carcinoma (ESCC), afatinib exhibited substantial anti-tumor effects, with reported tumor growth inhibition (TGI) of up to 96.1% in specific PDX models derived from ESCC patients nih.govresearchgate.net. These findings underscore the utility of PDX models in evaluating the in vivo efficacy of afatinib and identifying potential predictive biomarkers.

Efficacy in ErbB Pathway Deregulated Models

Afatinib dimaleate exhibits potent anti-tumor activity across a broad spectrum of preclinical models characterized by ErbB pathway deregulation. This includes models with specific mutations in the Epidermal Growth Factor Receptor (EGFR), such as exon 19 deletions (Del 19) and the L858R substitution, which are common activating mutations in non-small cell lung cancer (NSCLC) tga.gov.auhres.caeuropa.eutga.gov.aumedsafe.govt.nznih.gov. In these models, afatinib effectively blocks ErbB receptor signaling, leading to significant tumor growth inhibition or regression tga.gov.autga.gov.aumedsafe.govt.nznih.gov. Furthermore, afatinib retains anti-tumor activity against models harboring resistance mutations, such as T790M, although its potency is generally reduced compared to models with common activating mutations tga.gov.aunih.govnih.govnih.gov. Models with HER2 overexpression also demonstrate sensitivity to afatinib medsafe.govt.nzmdpi.com. The drug's irreversible binding mechanism contributes to its sustained inhibition of signaling, translating into robust efficacy in these ErbB-driven preclinical settings nih.govnih.gov.

Preclinical Biomarkers of Response

EGFR Copy Number Gain and Overexpression

In preclinical investigations, alterations in the Epidermal Growth Factor Receptor (EGFR) gene, specifically copy number gain (CNG) and overexpression, have been identified as potential predictive biomarkers for afatinib response. Studies involving esophageal squamous cell carcinoma (ESCC) models have suggested that tumors with EGFR CNG or overexpression are more sensitive to afatinib treatment nih.govresearchgate.net. These findings indicate that the elevated presence of the EGFR protein, either due to increased gene copies or transcriptional upregulation, can sensitize tumor cells to the inhibitory effects of afatinib. While some clinical studies in NSCLC have shown mixed results regarding the direct correlation of copy number alterations with outcomes, the preclinical data strongly support EGFR amplification and overexpression as indicators of potential sensitivity touchoncology.com.

Correlation with Downstream Pathway Phosphorylation

Afatinib dimaleate exerts its anti-tumor effects by irreversibly inhibiting the phosphorylation of ErbB receptors and their downstream signaling molecules. Preclinical studies have consistently demonstrated that afatinib effectively reduces the phosphorylation status of key components within the EGFR signaling network. This includes direct inhibition of EGFR and HER2 autophosphorylation, as well as downstream effectors such as AKT, S6, and ERK nih.govmdpi.commedchemexpress.com. For example, in ESCC models, afatinib treatment led to significant inhibition of phosphorylated S6 (pS6) and phosphorylated ERK (pERK) nih.gov. Similarly, studies have reported the downregulation of EGFR, HER2, HER3, and AKT phosphorylation following afatinib treatment medchemexpress.com. The IC50 values for afatinib against various EGFR mutations and HER2 highlight its potent inhibitory activity across different ErbB family members and their activated states medchemexpress.com.

Data Tables

Table 1: Preclinical Efficacy of Afatinib Dimaleate in Patient-Derived Xenograft (PDX) Models

Model Type / Tumor OriginReported Efficacy MetricValue / DescriptionReference
ESCC PDX (e.g., KYSE450)Tumor Growth Inhibition (TGI)~96.1% nih.gov
ESCC PDX (e.g., KYSE510)Tumor Growth Inhibition (TGI)~52.5% nih.gov
Chordoma PDXEfficacyRobust efficacy researchgate.net
Various Rodent ModelsTumor ResponseTumor shrinkage nih.gov

Note: TGI percentages are indicative and may vary based on specific experimental conditions.

Table 2: Preclinical Inhibition of ErbB Pathway Components by Afatinib Dimaleate

Target MoleculePathway ComponentInhibition TypeIC50 Value (nM)NotesReference
EGFR (wild-type)KinaseIrreversible0.5 medchemexpress.com
EGFR (L858R)KinaseIrreversible0.4 medchemexpress.com
EGFR (L858R/T790M)KinaseIrreversible10 medchemexpress.com
HER2KinaseIrreversible14 medchemexpress.com
AKTDownstream KinasePhosphorylationNot specifiedDownregulated mdpi.commedchemexpress.com
ERKDownstream KinasePhosphorylationNot specifiedDownregulated nih.govmdpi.com
S6Downstream KinasePhosphorylationNot specifiedDownregulated nih.gov
HER3ReceptorPhosphorylationNot specifiedDownregulated medchemexpress.com

Note: IC50 values are representative and may vary between studies and assay conditions. "Not specified" indicates that specific quantitative IC50 values for phosphorylation inhibition were not detailed in the provided search snippets, but qualitative downregulation was reported.

Compound Names Mentioned:

Compound Name
Afatinib dimaleate
Afatinib
Cetuximab
Erlotinib
Gefitinib (B1684475)
Lapatinib (B449)
Neratinib
Trastuzumab
Palbociclib (B1678290)
Crizotinib (B193316)
Dasatinib (B193332)
Osimertinib
Icotinib
AMG 510
QTX3544
QTX3034
QTX3046
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Rosuvastatin

Iv. Mechanisms of Acquired Resistance to Afatinib Dimaleate in Preclinical Models

Primary Resistance Mechanisms in In Vitro Models

Primary, or intrinsic, resistance is characterized by the inherent lack of sensitivity of cancer cells to a therapeutic agent from the outset of treatment. In the context of afatinib (B358), specific genetic alterations in the target receptor can preclude effective inhibition.

A predominant mechanism of primary resistance to afatinib involves insertion mutations within exon 20 of the EGFR gene. nih.govnih.gov These mutations, which account for a significant portion of uncommon EGFR mutations, alter the conformation of the ATP-binding pocket of the EGFR kinase domain. nih.govdovepress.com This structural change creates steric hindrance, which impedes the covalent binding of afatinib to its target cysteine residue (Cys797). nih.gov

While most exon 20 insertions confer resistance, preclinical and clinical findings suggest a degree of heterogeneity in their response to afatinib. dovepress.comfrontiersin.org For instance, the A763_Y764insFQEA mutation has shown some sensitivity, whereas the majority of other insertions are associated with de novo resistance to second-generation tyrosine kinase inhibitors (TKIs) like afatinib. nih.govdovepress.com This intrinsic resistance is a key challenge, as these mutations activate the EGFR pathway but are largely unresponsive to standard EGFR-targeted therapies. nih.gov

Common Acquired Resistance Mechanisms

Acquired resistance develops in tumors that are initially sensitive to treatment. Through various mechanisms, cancer cells evolve to survive and proliferate despite the continued presence of the drug. In vitro models using cancer cell lines exposed to escalating concentrations of afatinib over time have identified several key mechanisms.

The most frequently observed on-target mechanism of acquired resistance to afatinib is the emergence of a secondary mutation in exon 20, T790M. aacrjournals.orgoncotarget.com This "gatekeeper" mutation, also a primary mechanism of resistance to first-generation EGFR TKIs, involves the substitution of threonine (T) with methionine (M) at position 790. nih.govnih.gov The T790M mutation increases the affinity of the EGFR kinase domain for ATP, which then outcompetes afatinib for binding to the active site, thereby diminishing the drug's inhibitory effect. nih.govoncotarget.com

In vitro studies have consistently demonstrated that lung adenocarcinoma cell lines harboring sensitizing EGFR mutations (e.g., exon 19 deletion) develop the T790M mutation upon long-term exposure to afatinib. nih.govaacrjournals.org The presence of this secondary mutation is often detected in 36-50% of clinical cases of acquired afatinib resistance, confirming the clinical relevance of these preclinical findings. oncotarget.comnih.gov

Cell LinePrimary EGFR MutationResistance MechanismKey Finding
PC-9Exon 19 DeletionT790M Secondary MutationEctopic expression of the T790M mutant in PC9 cells markedly altered sensitivity to afatinib, confirming its role in resistance. aacrjournals.org
AFR3 (PC-9 derived)Exon 19 DeletionT790M Secondary MutationThe AFR3 cell line, made resistant to afatinib, was found to harbor the T790M mutation, which was absent in the parental PC-9 cells. aacrjournals.org

A prominent bypass track mechanism for acquired afatinib resistance is the amplification and subsequent activation of the MET proto-oncogene. nih.govnih.gov MET is a receptor tyrosine kinase that, when overexpressed, can drive downstream signaling independently of the EGFR pathway. mdpi.com In preclinical models of both lung and gastric cancer, amplification of the MET gene has been shown to confer resistance to afatinib. nih.govnih.govresearchgate.net

This amplification leads to the activation of downstream pathways such as the PI3K-AKT pathway, which promotes cell survival and proliferation even when EGFR is effectively blocked by afatinib. nih.govmdpi.com Studies using gastric cancer cell lines have demonstrated that MET knockdown can reverse afatinib resistance, confirming MET's role as a critical resistance factor. nih.gov

Cell LineCancer TypeResistance MechanismTherapeutic Implication
Hs746TGastric CancerMET AmplificationMET knockdown reversed the afatinib resistance of Hs746T cells, confirming MET as a resistance factor. nih.gov
N87-AR (N87 derived)Gastric CancerMET Amplification and AXL UpregulationCombination treatment with afatinib and a MET/AXL inhibitor (cabozantinib) suppressed the growth of resistant cells in vitro and in vivo. nih.gov

Beyond MET, cancer cells can develop resistance to afatinib by activating other alternative signaling pathways. These "bypass tracks" provide compensatory survival signals that circumvent the therapeutic blockade of the ErbB family of receptors.

Fibroblast Growth Factor Receptor 1 (FGFR1): In vitro studies have identified the activation of an FGF2-FGFR1 autocrine loop as an escape mechanism in afatinib-resistant lung cancer cells. nih.gov Resistant subclones express elevated levels of FGFR1 and its ligand FGF2, leading to the sustained activation of the AKT and ERK signaling pathways. nih.gov This oncogenic switch from EGFR to FGFR1 signaling allows cells to survive and proliferate despite afatinib treatment. nih.gov Combining afatinib with an FGFR inhibitor has been shown to resensitize these resistant cells. aacrjournals.org

Insulin-like Growth Factor 1 Receptor (IGF1R): Activation of the IGF1R signaling pathway is another identified mechanism of afatinib resistance. aacrjournals.orgnih.gov In some afatinib-resistant cell models, increased expression of insulin-like growth factor-binding protein 3 (IGFBP3) promotes IGF1R activity. aacrjournals.org This, in turn, leads to downstream AKT phosphorylation, maintaining cell survival signals. aacrjournals.org Inhibition of IGF1R signaling has been shown to abrogate resistance to afatinib in cells harboring the T790M mutation, indicating a cooperative role between these pathways. nih.gov

Cell LineResistance MechanismDownstream Effect
PC-9 (Afatinib-resistant subclones)FGFR1 Activation (FGF2-autocrine loop)Activation of Akt and Erk pathways. nih.gov
AFR2 (PC-9 derived)IGFBP3 Upregulation leading to IGF1R activationIncreased AKT phosphorylation. aacrjournals.org
H1975 (Afatinib-resistant subclones)IGF1R Signaling ActivationIncreased IGF1R phosphorylation and sustained AKT signaling. nih.gov

Compensatory activation of non-receptor tyrosine kinases, specifically the Src family kinases (SFKs), represents another layer of resistance to afatinib. nih.gov SFKs are involved in numerous signal transduction pathways that regulate cell survival, migration, and adhesion. frontiersin.org

In afatinib-resistant lung and gastric cancer cell lines, increased phosphorylation (activation) of SFKs such as SRC, LYN, and YES has been observed. nih.govnih.govnih.gov In some models, this activation occurs concomitantly with the loss of the amplified, mutated EGFR gene. nih.govnih.gov The activated SFKs can support cell survival and migration through pathways involving focal adhesion kinase (FAK) and AKT. nih.govresearchgate.net Treatment with dasatinib (B193332), an SFK inhibitor, can inhibit cell survival and AKT phosphorylation in these afatinib-resistant cells, highlighting the dependency on this compensatory pathway. nih.govnih.gov

Cell LineCancer TypeSpecific SFK ActivatedKey Finding
HCC827 (Afatinib-resistant sublines)Lung CancerCompensatory activation of SFKsActivation of SFKs and FAK supports the survival and migration of afatinib-resistant cells. nih.gov
SNU216-AR (SNU216 derived)Gastric CancerYES1 Amplification/ActivationThe Src inhibitor dasatinib exerted a strong antitumor effect in cells with acquired resistance driven by YES1 activation. nih.gov

Cellular Phenotypic Changes Associated with Resistance

Preclinical models have demonstrated that resistance to afatinib can be accompanied by profound changes in cellular phenotype. These alterations often involve a transition to a more aggressive and resilient cell state, enabling survival and proliferation despite the presence of the drug.

Epithelial-to-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. nih.gov This transition is a recognized mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), including afatinib. nih.govaacrjournals.org In preclinical settings, several afatinib-resistant cell lines have been observed to display features of EMT. nih.gov

During EMT, there are notable changes in the expression of specific molecular markers. nih.gov A key event is the downregulation of E-cadherin, an essential protein for cell-to-cell adhesion in epithelial tissues, and the concurrent upregulation of mesenchymal markers such as vimentin, fibronectin, and N-cadherin. nih.gov The induction of EMT has been reported in preclinical models as a mechanism of resistance to afatinib. aacrjournals.org For instance, some afatinib-resistant non-small cell lung cancer (NSCLC) cell lines have been shown to exhibit EMT features, which are associated with the epigenetic silencing of miR-200c, a known suppressor of EMT. nih.gov This transition to a mesenchymal phenotype is linked with increased cell motility and invasiveness, contributing to a more aggressive cancer profile. nih.govfrontiersin.org

The emergence of a subpopulation of cells with cancer stem cell (CSC)-like characteristics is another significant phenotypic change associated with afatinib resistance in preclinical models. nih.gov These CSC-like cells are characterized by their capacity for self-renewal and differentiation, which contributes to tumor heterogeneity and therapeutic resistance. nih.gov

Studies have shown that afatinib-resistant cell lines can exhibit an overexpression of putative stem cell markers, such as ALDH1A1 and ABCB1. nih.gov For example, the afatinib-resistant cell lines HCC827-AR1, HCC827-ACR, and HCC4006-AR1, which also display EMT features, were found to overexpress these markers. nih.gov Furthermore, these resistant cells demonstrated a higher ability to form colonies in soft agar (B569324) assays compared to their parental, afatinib-sensitive counterparts. nih.gov In a mouse xenograft model using HCC827-AR1 cells, significant expression of ALDH1 was observed, which was absent in the parental HCC827 cell line. nih.gov The acquisition of these CSC-like properties often correlates with resistance to other chemotherapeutic agents, such as docetaxel. nih.gov

Interestingly, afatinib itself has been shown in some preclinical models to eliminate CSC-like side population (SP) cells and inhibit their self-renewal capabilities, partly by downregulating ABCG2 expression through promoter methylation. aacrjournals.org However, in the context of acquired resistance, a population of NSCLC CSCs can persist and even emerge following treatment with afatinib combined with other inhibitors. nih.gov

Other Molecular Alterations Identified in Preclinical Resistance Models

Beyond phenotypic changes, specific molecular alterations are crucial drivers of acquired resistance to afatinib in preclinical studies. These include the amplification of alternative signaling pathways that bypass the EGFR blockade and the acquisition of secondary mutations in key signaling molecules.

Amplification of the HER2 (ERBB2) gene, another member of the ErbB family of receptor tyrosine kinases, has been identified as a mechanism of acquired resistance to EGFR TKIs. nih.govaacrjournals.org Since afatinib is a potent irreversible inhibitor of both EGFR and HER2, the role of HER2 in resistance is of particular interest. nih.govaacrjournals.org

Preclinical studies have shown that HER2 amplification can emerge in EGFR-mutant lung cancer models with acquired resistance. nih.gov This amplification was found in approximately 12% of tumors with acquired resistance, compared to only 1% in untreated lung adenocarcinomas. nih.gov Notably, in these preclinical and clinical samples, HER2 amplification and the common EGFR T790M resistance mutation appeared to be mutually exclusive events. nih.govaacrjournals.org In cell line models, overexpression of HER2 confers resistance to EGFR inhibition, while its knockdown can restore sensitivity. nih.gov In HER2-amplified gastric cancer cell lines, acquired resistance to afatinib was associated with either downregulation of the HER2 pathway and activation of MET and AXL, or upregulation of the HER2 pathway with remarkable activation of YES1, a member of the Src family. nih.gov

Activation of the RAS/MAPK pathway is a well-known bypass track that can mediate resistance to EGFR inhibitors. While KRAS mutations are often associated with primary resistance to first-generation EGFR TKIs, an increase in the gene copy number, or "gain," of wild-type KRAS has been identified as a mechanism of acquired resistance to afatinib in preclinical models. nih.govaacrjournals.org

In one study, an afatinib-resistant cell line, AFR1, derived from the PC-9 cell line, exhibited resistance due to KRAS amplification and overexpression. aacrjournals.org This led to a modest suppression of downstream AKT and ERK1/2 phosphorylation upon afatinib treatment compared to the complete inhibition seen in parental cells. aacrjournals.org The functional role of this KRAS gain was confirmed in PC9 AR_1 cells, which also developed resistance to afatinib accompanied by an increased KRAS copy number. aacrjournals.orgresearchgate.net Knockdown of KRAS using siRNA in these resistant cells was shown to inhibit their proliferation, indicating a dependency on this alteration for survival in the presence of afatinib. aacrjournals.orgresearchgate.net

The investigation of secondary mutations in various downstream and parallel signaling pathways is crucial for a complete understanding of afatinib resistance.

PIK3CA : Oncogenic mutations in PIK3CA, which encodes the catalytic subunit of phosphoinositide 3-kinase (PI3K), have been explored as a potential resistance mechanism. In preclinical models of HER2/neu overexpressing gynecological cancers, cell lines with PIK3CA mutations were found to be significantly less sensitive to afatinib. nih.gov In vivo, xenografts with transfected hotspot mutations in PIK3CA (H1047R or E545K) showed more rapid tumor growth during afatinib treatment compared to those with wild-type PIK3CA. nih.gov

BRAF : Activation of BRAF, a downstream effector in the MAPK pathway, is another potential bypass mechanism. While BRAF and EGFR mutations are often mutually exclusive in treatment-naïve tumors, BRAF activation can emerge as an acquired resistance mechanism to EGFR TKIs. mdpi.com

NRAS : Mutations in NRAS, another RAS family member, have been detected in cell populations resistant to various EGFR inhibitors, including afatinib. aacrjournals.org For example, a novel E63K mutation and copy number gains of wild-type NRAS were identified in resistant cell populations. aacrjournals.org

MEK1, AKT2, LKB1, and JAK2 : While direct causative mutations in these genes driving afatinib resistance are less frequently detailed in dedicated functional studies, they are often included in broader genomic screening of resistant clones. oncotarget.com For instance, the activation of the JAK/STAT pathway, which involves JAK2, has been implicated in resistance. Inhibition of the IL-6R/JAK1/STAT3 signaling pathway was shown to increase sensitivity to afatinib in preclinical models. ug.edu.pl

Interactive Data Table: Molecular Alterations in Afatinib Resistance

Gene Alteration Type Preclinical Model System Consequence Reference
HER2 (ERBB2) Amplification NSCLC cell lines, Gastric cancer cell lines Bypass signaling, activation of alternative pathways (MET/AXL or YES1) nih.gov, nih.gov
KRAS Gene Copy Number Gain NSCLC cell line (PC-9 derivative) Sustained MAPK pathway activation aacrjournals.org, aacrjournals.org
PIK3CA Hotspot Mutations (H1047R, E545K) Gynecological cancer cell lines (HER2+) Compensatory increase in p-AKT, reduced sensitivity nih.gov
NRAS Mutation (E63K), Copy Number Gain NSCLC cell lines Activation of MAPK pathway aacrjournals.org
JAK/STAT Pathway Activation NSCLC cell lines De novo resistance via IL-6/JAK1/STAT3 signaling ug.edu.pl

V. Strategies to Overcome Acquired Resistance in Preclinical Settings

Rationale for Combinatorial Therapeutic Strategies

The primary rationale for employing combinatorial therapeutic strategies to overcome acquired resistance to afatinib (B358) stems from the multifaceted nature of resistance mechanisms. Tumor cells can develop resistance through on-target modifications, such as secondary mutations in the EGFR gene, or, more commonly, through the activation of alternative signaling pathways that bypass the dependency on EGFR. These "bypass tracks" can involve the activation of other receptor tyrosine kinases (RTKs), such as MET and FGFR, or the dysregulation of downstream signaling components like the RAS/MEK/ERK and PI3K/AKT/mTOR pathways.

By simultaneously inhibiting both the primary target (EGFR) and the identified resistance pathway, combinatorial approaches aim to achieve a more comprehensive and durable blockade of tumor cell proliferation and survival. This strategy is designed to prevent or delay the emergence of resistant clones by closing off the escape routes that tumor cells exploit under the selective pressure of single-agent therapy. Preclinical models have been instrumental in identifying these resistance pathways and providing the foundational evidence for testing various drug combinations.

Preclinical Combinatorial Approaches

Amplification of the MET proto-oncogene and overexpression of its ligand, hepatocyte growth factor (HGF), have been identified as key mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), including afatinib. In preclinical studies, the combination of afatinib with a MET inhibitor, such as crizotinib (B193316), has shown significant efficacy in overcoming this resistance.

In lung cancer cell lines with acquired resistance to EGFR-TKIs driven by MET amplification or HGF overexpression, the combination of afatinib and crizotinib effectively inhibited both EGFR and MET phosphorylation, as well as their downstream signaling molecules. This dual blockade resulted in potent inhibition of cell growth. Furthermore, in mouse xenograft models established from these resistant cell lines, the combination of crizotinib and afatinib led to a potent inhibition of tumor growth, demonstrating the in vivo efficacy of this combinatorial strategy.

Cell Line ModelResistance MechanismCombinationKey Preclinical Finding
EGFR-mutant lung cancer cellsMET amplificationAfatinib + CrizotinibEffective inhibition of EGFR and MET phosphorylation and downstream signaling.
EGFR-mutant lung cancer cellsHGF overexpressionAfatinib + CrizotinibPotent inhibition of cell growth in vitro.
Mouse xenograft modelsMET-driven resistanceAfatinib + CrizotinibSignificant inhibition of tumor growth in vivo.

Activation of the downstream RAS/RAF/MEK/ERK signaling pathway is another established mechanism of resistance to EGFR inhibitors. Preclinical studies have explored the combination of afatinib with MEK inhibitors to counteract this resistance mechanism. While the rationale is strong, the preclinical and clinical findings have been mixed.

In some preclinical models, the combination of afatinib with a MEK inhibitor like selumetinib (B1684332) or trametinib (B1684009) has demonstrated synergistic effects in overcoming resistance and enhancing cell death. For instance, in certain KRAS-mutant cancer models, where the MEK pathway is constitutively active, combining a pan-HER inhibitor like afatinib with a MEK inhibitor was hypothesized to be effective. However, a phase I study of afatinib and selumetinib in patients with KRAS-mutated cancers showed limited clinical efficacy, suggesting that the preclinical synergy may not always translate to clinical benefit. Further research is needed to identify biomarkers that can predict which patient populations are most likely to respond to this combination.

Cancer ModelResistance MechanismCombinationKey Preclinical Finding
KRAS-mutant colorectal, NSCLC, pancreatic cancerKRAS mutation driving MEK pathway activationAfatinib + SelumetinibLimited clinical efficacy observed in a phase I trial despite preclinical rationale.
EGFR-mutant lung cancerERK reactivationAfatinib + TrametinibConcomitant inhibition of EGFR and MEK can prevent ERK1/2 reactivation and enhance apoptosis in some models.

Activation of Src family kinases (SFKs) has been implicated as a bypass signaling pathway contributing to afatinib resistance. Preclinical studies have demonstrated that combining afatinib with an SFK inhibitor, such as dasatinib (B193332), can effectively overcome this resistance.

In afatinib-resistant H1975 lung cancer cell clones, which exhibit increased basal SRC phosphorylation, the combination of afatinib and dasatinib resulted in a greater than additive killing of resistant cells. This combination profoundly inactivated downstream signaling pathways involving ERBB3, AKT, and mTOR. Similarly, in other afatinib-resistant lung cancer sublines, the inhibition of SRC with dasatinib or through siRNA knockdown led to a significant inhibition of cell survival, particularly when combined with afatinib. These findings suggest that the compensatory activation of SFKs is a crucial survival mechanism in some afatinib-resistant tumors and that dual blockade of EGFR and SFKs is a promising therapeutic strategy.

Cell Line ModelResistance MechanismCombinationKey Preclinical Finding
Afatinib-resistant H1975 lung cancer cellsIncreased basal SRC phosphorylationAfatinib + DasatinibGreater than additive killing of resistant cells; profound inactivation of ERBB3, AKT, and mTOR signaling.
Afatinib-resistant HCC827 sublinesCompensatory activation of SFKsAfatinib + Dasatinib/SRC siRNAMarked inhibition of survival in resistant sublines compared to afatinib alone.

Preclinical investigations into afatinib-resistant lung cancer models have revealed a complex interplay of compensatory signaling pathways. In afatinib-resistant H1975 clones, there is an increased expression of c-MET and c-KIT, alongside a reliance on ERBB1- and SRC-dependent hyper-activation of residual ERBB3 for survival.

A key preclinical study demonstrated that the simultaneous knockdown of ERBB3, c-MET, and c-KIT using siRNA was selectively lethal to afatinib-resistant cells, whereas individual or doublet knockdowns were not. This highlights a powerful survival signaling network that, when fully dismantled, leads to cell death. While this study utilized genetic knockdown rather than a combination of small molecule inhibitors, it provides a strong rationale for a triple-targeting therapeutic approach in afatinib-resistant tumors that exhibit this specific resistance profile.

Cell Line ModelResistance MechanismCombination (based on knockdown)Key Preclinical Finding
Afatinib-resistant H1975 lung cancer cellsIncreased expression of c-MET and c-KIT; reliance on ERBB3 signalingKnockdown of ERBB3 + c-MET + c-KITSelective killing of afatinib-resistant clones.

Preclinical research has identified several other bypass signaling pathways that can confer resistance to afatinib. These include the activation of the Fibroblast Growth Factor Receptor 1 (FGFR1) and the Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathways.

FGFR1 Activation: In afatinib-resistant PC-9 lung cancer cells, an oncogenic switch from EGFR to the FGF/FGFR signaling pathway has been observed. These resistant cells show upregulated expression of FGFR1 and its ligand FGF2. Treatment with an FGFR inhibitor resulted in drug resensitization, and the combination of afatinib and an FGFR inhibitor led to a synergistic suppression of cell growth and induction of apoptosis.

IGF1R Activation: In other afatinib-resistant cell lines, increased expression of insulin-like growth factor-binding protein 3 (IGFBP3) was found to promote IGF1R activity and subsequent AKT phosphorylation. This bypass signaling through IGF1R was shown to be a key survival mechanism. Co-treatment with afatinib and an IGF1R inhibitor completely abrogated AKT phosphorylation, inhibited cell proliferation, and induced apoptosis in these resistant cells.

Cell Line ModelResistance MechanismCombinationKey Preclinical Finding
Afatinib-resistant PC-9 cellsFGFR1 activation via FGF2-autocrine loopAfatinib + FGFR inhibitorDrug resensitization and synergistic suppression of cell growth.
Afatinib-resistant cellsIncreased IGFBP3 expression leading to IGF1R activationAfatinib + IGF1R inhibitor (OSI906)Complete abrogation of AKT phosphorylation, inhibition of proliferation, and induction of apoptosis.

Vi. Synthetic Chemistry and Process Optimization of Afatinib Dimaleate

Retrospective Analysis of Synthetic Routes

The synthesis of Afatinib (B358) dimaleate has evolved significantly, with various routes developed to improve efficiency, yield, and purity while reducing costs and environmental impact. Early synthetic approaches often involved multiple steps and relied heavily on chromatographic purification, making them less suitable for large-scale industrial production. More recent methodologies aim for streamlined processes with fewer steps and simpler purification techniques.

Multi-Step Reaction Sequences

The synthesis of Afatinib dimaleate typically involves a series of key chemical transformations, often starting from substituted anilines or benzoic acid derivatives. Common reaction types include:

Cyclization: Formation of the quinazoline (B50416) core structure is a critical step. This can be achieved through reactions involving intermediates derived from substituted anthranilic acids or benzonitriles. For instance, reactions between 4-fluoro-2-aminobenzoic acid and formamidine (B1211174) acetate (B1210297) can lead to quinazoline intermediates jestr.orgmdpi.com.

Nitration: Introduction of a nitro group, often at the 6-position of the quinazoline ring, is a common step in several synthetic pathways jestr.orgmdpi.comarkat-usa.org. This can be achieved using reagents like potassium nitrate (B79036) or nitric acid in combination with sulfuric acid or trifluoroacetic acid anhydride (B1165640) jestr.orgmdpi.com.

Substitution: This typically involves attaching the side chains to the quinazoline core. A key substitution is the ether linkage at the 7-position, often involving (S)-3-hydroxytetrahydrofuran jestr.orgarkat-usa.orggoogle.comgoogle.com. Nucleophilic aromatic substitution reactions are frequently employed here.

Reduction: The nitro group introduced during nitration is usually reduced to an amino group, which serves as a precursor for subsequent amidation reactions. Common reducing agents include iron in acetic acid or catalytic hydrogenation (e.g., using Pd/C) jestr.orgarkat-usa.orggoogle.comsyncsci.com.

Condensation/Amidation: The final side chain, an acrylamide (B121943) moiety, is typically introduced through an amidation reaction. This often involves reacting an amino-quinazoline intermediate with an activated butenoic acid derivative, such as (E)-4-bromobut-2-enoic acid chloride or a related acyl chloride, followed by reaction with dimethylamine (B145610) mdpi.comarkat-usa.orggoogle.com. Alternative condensation strategies, such as the Horner-Wadsworth-Emmons reaction, have also been reported mdpi.com.

Salification: The final step involves forming the dimaleate salt by reacting the Afatinib free base with maleic acid in a suitable solvent, typically ethanol (B145695) mdpi.comgoogle.comgoogle.com.

A representative six-step sequence starting from 4-fluoro-2-aminobenzoic acid includes cyclization, nitration, substitution, reduction, condensation, and salification jestr.org. Another pathway begins with 2-amino-4-chlorobenzoic acid, proceeding through nitration, chlorination, reaction with piperazinyl aniline, a Horner–Wadsworth–Emmons reaction, and finally salification mdpi.com.

Table 1: Common Reaction Steps in Afatinib Dimaleate Synthesis

Step No.Reaction TypeKey Transformations/Reagents
1CyclizationFormation of the quinazoline core from substituted benzoic acids or benzonitriles (e.g., with formamidine acetate) jestr.orgmdpi.com
2NitrationIntroduction of nitro group (e.g., using KNO₃ or HNO₃/H₂SO₄) jestr.orgmdpi.comarkat-usa.org
3SubstitutionAttachment of side chains, notably (S)-3-hydroxytetrahydrofuran at the 7-position jestr.orgarkat-usa.orggoogle.comgoogle.com
4ReductionConversion of nitro group to amino group (e.g., Fe/AcOH, Pd/C) jestr.orgarkat-usa.orggoogle.comsyncsci.com
5Condensation/AmidationFormation of the acrylamide side chain via reaction with activated butenoic acid derivatives and dimethylamine mdpi.comarkat-usa.orggoogle.com
6SalificationFormation of the dimaleate salt using maleic acid mdpi.comgoogle.comgoogle.com

Comparison of Established and Alternative Synthetic Methodologies

Alternative and improved methodologies have focused on simplifying the synthetic sequence, utilizing more readily available starting materials, and minimizing or eliminating the need for chromatographic purification jestr.orgarkat-usa.orggoogle.com. One optimized route starting from 4-fluoro-2-aminobenzoic acid, involving six steps, achieved a total yield of 41.60% and avoided column chromatography, making it more amenable to industrial production jestr.org. Another development describes a three-stage manufacturing process that achieved an 84% isolated yield for Afatinib free base, with improved control over impurities syncsci.comsyncsci.com. These advancements highlight a shift towards more efficient, cost-effective, and environmentally friendly synthetic strategies jestr.orggoogle.com.

Table 2: Comparison of Synthetic Route Approaches

FeatureEarly/Established RoutesOptimized/Alternative Routes
Number of Steps High, often sequential side-chain attachmentReduced, streamlined sequences
Purification Extensive use of column chromatographyMinimal or no chromatography; simpler work-up procedures
Yield Generally lower overall yieldsSignificantly improved overall yields (e.g., up to 84% for free base) jestr.orgsyncsci.comsyncsci.com
Starting Materials Varied, some complexFocus on readily available and cost-effective materials jestr.orgarkat-usa.orggoogle.com
Industrial Scalability Limited due to complexity and chromatographyEnhanced due to simplicity, efficiency, and reduced purification steps jestr.orggoogle.com
Cost & Environment Higher cost, potential for more wasteReduced cost, emphasis on green chemistry principles jestr.orggoogle.com

Process Development and Optimization for Industrial Production

Process development for Afatinib dimaleate aims to maximize yield, ensure consistent quality, and control impurities to meet stringent regulatory standards. Optimization strategies focus on critical process parameters, reaction conditions, and analytical method development.

Strategies for Enhancing Overall Synthesis Yield

Optimization of Reaction Conditions: Fine-tuning parameters such as molar ratios of reactants, reaction temperature, reaction time, solvent selection, and catalyst loading can significantly impact yield jestr.org. For example, optimizing the material ratio and reaction time for cyclization steps has been investigated jestr.org.

Efficient Isolation and Purification: Developing robust crystallization and isolation procedures for intermediates and the final product is crucial. For instance, a process achieving an 84% isolated yield for Afatinib free base demonstrates the effectiveness of optimized isolation techniques syncsci.comsyncsci.com. High-purity free base can be obtained through recrystallization, followed by salt formation, leading to high purity Afatinib dimaleate google.com.

Selection of Starting Materials: Choosing appropriate starting materials that are cost-effective and lead to higher yields in subsequent steps is also a key consideration jestr.orgarkat-usa.org.

Control of Process-Related Impurities

Process-related impurities are by-products or unreacted starting materials that arise during the synthesis. Effective control requires identifying these impurities and developing methods to minimize their formation or remove them.

Identification and Characterization: Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and characterizing process impurities syncsci.comsyncsci.compatsnap.com.

Common Process Impurities: Identified process-related impurities include:

(S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide (B32628) syncsci.comsyncsci.com

N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1) syncsci.comsyncsci.com

Other related substances and intermediates from incomplete reactions or side reactions patsnap.comdaicelpharmastandards.com.

Control Strategies: Process optimization aims to control these impurities by:

Optimizing reaction parameters to favor the desired product formation and minimize side reactions.

Implementing effective purification steps at intermediate stages and for the final product.

Developing sensitive and specific analytical methods (e.g., HPLC) to monitor and quantify these impurities, ensuring they remain below regulatory limits syncsci.comsyncsci.compatsnap.com.

Control of Degradation Impurities

Degradation impurities are formed when the drug substance breaks down over time due to factors like heat, light, moisture, or oxidation.

Identification of Degradants: Forced degradation studies, conducted according to ICH guidelines, are used to identify potential degradation pathways and products syncsci.comscispace.com. Analytical methods like HPLC are employed to separate and quantify these degradants syncsci.compatsnap.com.

Common Degradation Impurities: Identified degradation impurities include:

1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one (hydroxy impurity) syncsci.comsyncsci.com

Afatinib N-Oxide impurity syncsci.comsyncsci.com

Other degradation products formed during storage or processing syncsci.comsyncsci.comdaicelpharmastandards.com.

Control Strategies: Control of degradation impurities involves:

Establishing appropriate storage conditions (e.g., temperature, protection from light and moisture) for the drug substance and intermediates.

Developing stability-indicating analytical methods that can effectively separate and quantify degradation products from the active pharmaceutical ingredient syncsci.compatsnap.comscispace.comresearchgate.net.

Ensuring that the manufacturing process itself does not introduce conditions that promote degradation.

Table 3: Identified Impurities in Afatinib Dimaleate

Impurity TypeChemical NameSource/Reference
Process-Related (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide syncsci.comsyncsci.com
N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1) syncsci.comsyncsci.com
Other related substances and intermediates patsnap.comdaicelpharmastandards.com
Degradation 1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one syncsci.comsyncsci.com
Afatinib N-Oxide impurity syncsci.comsyncsci.com
Other degradation products syncsci.comsyncsci.comdaicelpharmastandards.com
Process/Degradation One impurity identified as both syncsci.comsyncsci.com

Identification and Characterization of Novel Impurities

Ensuring the purity of Active Pharmaceutical Ingredients (APIs) like Afatinib dimaleate is paramount, as impurities can impact the safety and efficacy of the drug. Comprehensive impurity profiling, including the identification and characterization of novel impurities, is a regulatory requirement. During the development and analysis of Afatinib dimaleate batches, several impurities have been identified.

Four major impurities were observed in laboratory batches, categorized as one new process impurity, two major degradant impurities, and one impurity that could be either process-related or a degradation product. These impurities are typically found at levels ranging from 0.08% to 0.30% by area percent.

The "new process impurity" has been identified and characterized as an acetamide derivative, specifically (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide. Other identified impurities include:

1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one (hydroxy impurity)

Afatinib N-Oxide impurity

N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1)

The identification and characterization of these impurities are achieved through a combination of advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), and Infrared (IR) spectroscopy. Forced degradation studies, conducted according to International Council for Harmonisation (ICH) guidelines, are also employed to understand degradation pathways and control related impurities.

Table 1: Identified Impurities in Afatinib Dimaleate Synthesis

Impurity Name / DescriptionTypeIdentification Method(s)Typical Level (%)
(S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamideNew Process ImpurityHPLC, LC-MS/MS, NMR, IR0.08 - 0.30
1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one (Hydroxy impurity)Degradant Impurity / Process ImpurityHPLC, LC-MS/MS, NMR, IR0.08 - 0.30
Afatinib N-Oxide impurityDegradant ImpurityHPLC, LC-MS/MS, NMR, IR0.08 - 0.30
N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1)Process ImpurityHPLC, LC-MS/MS, NMR, IR0.08 - 0.30

Key Intermediates and Their Synthetic Importance

One significant intermediate is N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine , often referred to as Intermediate-1. This compound is formed after the reduction of the nitro group in a precursor and is essential for the subsequent amidation and final coupling steps that lead to Afatinib.

The quinazoline core itself is assembled through a series of reactions, often starting from simpler aromatic precursors. The strategic introduction of substituents at specific positions of the quinazoline ring system is critical, and the intermediates facilitate these modifications. The selection of intermediates and the sequence of reactions are key aspects of process optimization, aiming to minimize side reactions and maximize the formation of the desired product.

Synthesis and Characterization of 4,7-Dichloro-6-nitroquinazoline

4,7-Dichloro-6-nitroquinazoline (CAS Registry Number: 162012-71-7) is a highly reactive and important intermediate in several scalable synthetic routes to Afatinib and other related quinazoline derivatives. While previously used in situ without comprehensive characterization in some patented methods, detailed studies have now provided its full characterization.

The synthesis of 4,7-Dichloro-6-nitroquinazoline is typically achieved through a three-step process starting from 2-amino-4-chlorobenzoic acid. The sequence involves:

Cyclization: Reaction of 2-amino-4-chlorobenzoic acid with formamide (B127407) at reflux (160 °C) yields 7-Chloro-4-hydroxy-6-nitroquinazoline (also known as 7-Chloro-6-nitroquinazolin-4(3H)-one). This step proceeds with a yield of approximately 82.3%.

Nitration: The 7-Chloro-4-hydroxy-6-nitroquinazoline is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, resulting in a yield of about 84.7%.

Chlorination: Finally, the nitroquinazoline derivative is treated with thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) as a catalyst at 100 °C for 2 hours. This chlorination step yields 4,7-Dichloro-6-nitroquinazoline with a reported yield of 91.3%.

The characterization of 4,7-Dichloro-6-nitroquinazoline has been performed using various spectroscopic techniques, providing detailed structural information.

Table 2: Characterization Data for 4,7-Dichloro-6-nitroquinazoline

Property/TechniqueData
AppearanceYellow solid
Melting Point269.0–270.5 °C
Rf (TLC)0.87 (DCM/methanol (B129727), 20:1)
Mass SpectrometryMS (ESI⁺, MeOH), m/z: found 244.4 [M + H]⁺ (Calculated for C₈H₃ClN₃O₂Cl: 244.0 and 246.0)
FT-IR (KBr)νmax (cm⁻¹): 3089 (C-H); 1726, 1645, 1610 (C=N); 1546 (C=C); 1527, 1323 (NO₂)
¹H-NMR (CDCl₃)δ (ppm): 9.18 (s, 1H, H-2); 8.76 (s, 1H, H-5); 8.30 (s, 1H, H-8)
¹³C-NMR (CDCl₃)δ (ppm): 163.6 (C-4); 156.9 (C-2); 151.6 (C-8a); 147.5 (C-6); 132.8 (C-7); 132.2 (C-8); 123.5 (C-5); 122.1 (C-4a)
Elemental AnalysisC, 48.34; H, 3.04; N, 14.09 % (Calculated for C₈H₃Cl₂N₃O₂: C, 48.34; H, 3.04; N, 14.09 %)

This intermediate's reactivity makes it a valuable building block for introducing various substituents at the 4 and 7 positions of the quinazoline ring, crucial for the biological activity of Afatinib.

Compound Name List:

Afatinib

Afatinib dimaleate

4,7-Dichloro-6-nitroquinazoline

2-amino-4-chlorobenzoic acid

7-Chloro-4-hydroxy-6-nitroquinazoline

7-Chloro-6-nitroquinazolin-4(3H)-one

N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1)

(S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide

1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one

Afatinib N-Oxide

4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline

(S)-3-hydroxy-tetrahydrofuran

(E)-4-(dimethylamino)but-2-enamide

(E)-4-(dimethylamino)but-2-enoyl chloride

3-chloro-4-fluoroaniline (B193440)

Vii. Advanced Analytical Methodologies for Afatinib Dimaleate Characterization and Quantification in Research

Chromatographic Techniques

Chromatographic methods form the backbone of afatinib (B358) dimaleate analysis, enabling the separation, identification, and quantification of the active compound and its related substances or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substance Detection

HPLC is extensively utilized for determining the purity of afatinib dimaleate and for detecting and quantifying related substances and impurities. Various RP-HPLC methods have been developed, typically employing C18 stationary phases with gradient elution. Mobile phases commonly consist of buffered aqueous solutions and organic modifiers like acetonitrile (B52724) or methanol (B129727). Detection is usually performed using UV-Vis spectrophotometry at wavelengths where afatinib dimaleate exhibits maximum absorbance, typically around 254-258 nm.

One study developed a stability-indicating RP-HPLC method using an X-Terra RP-8 column with a gradient elution of aqueous Potassium dihydrogen orthophosphate buffer (pH 3.0) and an Acetonitrile:Methanol mixture (70:30 v/v). The method achieved a flow rate of 1.0 mL/min, with detection at 258 nm. This method demonstrated linearity in the range of 0.12-0.36 mg/mL, with a Limit of Detection (LOD) of 0.06 µg/mL and a Limit of Quantification (LOQ) of 0.06 mg/mL. The accuracy ranged from 99.70% to 100.26%, and the precision (RSD) was less than 0.147% for both inter- and intra-day analyses researchgate.net. Another RP-HPLC method utilized a C18 column with a mobile phase of 0.02 mol/L potassium dihydrogen phosphate (B84403) (pH 6.0) and detected the analyte at 245 nm, reporting a purity of related substances at 99.48% jestr.org. A rapid RP-HPLC method employing a C18 column with methanol and 0.1% triethylamine (B128534) in water (pH 3.3) as the mobile phase achieved a retention time of 3.838 minutes for afatinib and demonstrated linearity in the 10–50 µg/mL range with a recovery rate of 99.48% ijpsjournal.com.

Table 1: HPLC and UHPLC Methods for Afatinib Dimaleate Analysis

ParameterMethod 1 (HPLC) researchgate.netMethod 2 (HPLC) jestr.orgMethod 3 (RP-HPLC) ijpsjournal.comMethod 4 (UPLC) researchgate.net
Column X-Terra RP-8, 250 x 4.6mm, 5µmC18, 4.6 mm×250 mm, 5 µmC18 (100 mm × 4.6 mm, 2.5 µm)Acquity UPLC HSS PFP (100*2.1 mm, 1.8 µm)
Mobile Phase Buffer (pH 3.0) : Acetonitrile:Methanol (70:30)0.02 mol/L K₂HPO₄ (pH=6.0)Methanol : 0.1% TEA in Water (pH 3.3)0.1% Formic Acid in Water : Acetonitrile
Mode GradientIsocraticGradientGradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min0.4 mL/min
Detection Wavelength 258 nm245 nm256 nm258 nm
Run Time Not specified (stability-indicating)Not specified~3.8 min (Afatinib retention time)12 minutes
Linearity Range 0.12-0.36 mg/mL10–50 µg/mL10–50 µg/mLNot specified
LOD 0.06 µg/mLNot specified0.5174 µg/mLNot specified
LOQ 0.06 mg/mLNot specifiedNot specified0.02-0.05 ppm
Accuracy (%) 99.70-100.26Not specified99.48 (recovery)96.55-105.45 (intra/inter-day)
Precision (%RSD) < 0.147 (Inter/Intra-day)Not specifiedNot specified0.3-2.5 (intra-day), 0.4-3.9 (inter-day)
Application Purity, Assay in tabletsPurity, Assay in tabletsAssay in tablet dosage formsPurity, Related substances in bulk and dosage forms

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC offers significant advantages over traditional HPLC, including reduced analysis times, higher resolution, and increased sensitivity, making it a valuable tool for rapid and efficient analysis of afatinib dimaleate. A novel UHPLC method was developed for the determination of afatinib and its related substances, employing an Acquity UPLC HSS PFP column (100*2.1 mm, 1.8 µm) with a gradient elution. This method achieved a run time of 12 minutes with a flow rate of 0.4 mL/min and UV detection at 258 nm. The LOQ for impurities and the analyte was reported to be in the range of 0.02-0.05 ppm, demonstrating high sensitivity researchgate.net. UHPLC technology has been adopted for method validation and assay determination of afatinib bulk drug, contributing to reduced analysis time and enhanced efficiency joac.info.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Research Biological Matrices

LC-MS/MS is indispensable for quantifying afatinib dimaleate in biological fluids such as plasma and serum, owing to its exceptional sensitivity, selectivity, and ability to handle complex matrices. Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interfering substances.

Several LC-MS/MS methods have been reported for Afatinib quantification. One method utilized a Water X Bridge c18 column with an isocratic mobile phase of acetonitrile and 0.2% Ammonia in water (70:30 v/v) at a flow rate of 0.250 mL/min, employing electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for detection. The calibration range was 2.0-1000.0 ng/mL with a correlation coefficient (r²) ≥ 0.9994. Intra-day precision was between 0.3-2.5%, and accuracy ranged from 96.55-105.45% neliti.comsciencescholar.usresearchgate.netsciencescholar.usneliti.com. Another study employing an Agilent Eclipse XDB-CN column used a mobile phase of water and methanol (15:85, v/v) with 0.1% formic acid at 0.5 mL/min, detecting Afatinib via MRM transitions (486.2→371.4) researchgate.net. A method utilizing an AB SCIEX 3200QTRAP LC-MS/MS system reported an LOQ of 1.67 ng/mL with a mobile phase of ammonium (B1175870) formate (B1220265) buffer (pH 4.1) and acetonitrile (65:35, v/v) mdpi.com. Furthermore, LC-MS/MS has been employed to characterize degradation products, with one study identifying 11 unknown degradation products using LC-Q-TOF/MS/MS researchgate.netnih.gov. A simultaneous LC-MS/MS method was also developed for multiple tyrosine kinase inhibitors, including afatinib, in human serum, demonstrating good intra- and inter-assay accuracy (90.7%-110.7% and 94.7%-107.6%, respectively) and precision (≤10.1%) nih.gov.

Table 2: LC-MS/MS Methods for Afatinib Quantification in Biological Matrices

ParameterMethod 1 (Human Plasma) neliti.comsciencescholar.usresearchgate.netsciencescholar.usneliti.comMethod 2 (Rat Plasma) researchgate.netMethod 3 (Human Plasma) mdpi.comMethod 4 (Human Serum) nih.gov
Sample Prep Protein PrecipitationProtein PrecipitationNot specifiedDilution with aq. ammonia, Supported Liquid Extraction
Column Water X Bridge c18 (2.1x100)Agilent Eclipse XDB-CN (100 × 2.1 mm, 3.5 µm)Not specified (LC-20; Shimadzu)Not specified
Mobile Phase Acetonitrile : 0.2% Ammonia in Water (70:30)Water : Methanol (15:85) + 0.1% Formic AcidNH₄HCO₃ (2 mM, pH 4.1) : Acetonitrile (65:35)Not specified
Mode IsocraticIsocraticIsocraticNot specified
Flow Rate 0.250 mL/min0.5 mL/minNot specifiedNot specified
Ionization ESI PositiveESI PositiveESI PositiveESI Positive
Detection MRM (486.36→381.45, 370.90→304.93)MRM (486.2→371.4)MRMMRM
Internal Standard CabozantinibAfatinib-d6Not specifiedNot specified
Linearity Range 2.0-1000.0 ng/mL10-1000 ng/mLNot specified (LOQ 1.67 ng/mL)Not specified (linear across ranges)
LOQ 2 ng/mLNot specified1.67 ng/mLNot specified
Accuracy (%) 96.55-105.45P > 0.05 (inter/intra-day)Not specified90.7%-110.7% (intra), 94.7%-107.6% (inter)
Precision (%RSD) 0.3-2.5 (intra-day), 0.4-3.9 (inter-day)P > 0.05 (inter/intra-day)Not specified≤10.1% (intra/inter)
Application Quantification in human plasmaPharmacokinetics in rat plasmaTrough plasma concentration measurementSimultaneous determination of multiple TKIs in serum

Spectroscopic Methods

Spectroscopic techniques play a vital role in the structural characterization and quantification of afatinib dimaleate and its related compounds.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

UV-Vis spectrophotometry is frequently employed as a detection method in HPLC and UHPLC analyses of afatinib dimaleate, leveraging its characteristic absorbance spectrum. The detection wavelengths commonly used are in the range of 254-258 nm, where the molecule exhibits significant absorption researchgate.netijpsjournal.com. While direct UV-Vis spectrophotometric assays can be used for quantification, they are often coupled with chromatographic separation to enhance specificity, particularly when dealing with complex matrices or potential interfering substances.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Degradation Products

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques such as COSY, HSQC, and HMBC, is indispensable for the definitive structural elucidation of afatinib dimaleate impurities and degradation products. These techniques provide detailed information about the molecular structure, connectivity, and stereochemistry. Studies have utilized NMR to confirm the structures of degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) joac.infonih.govsyncsci.comsyncsci.com. For instance, one research effort characterized four degradation products using high-resolution mass spectrometry (HRMS) and comprehensive 1D and 2D NMR data joac.info. Preparative HPLC was used to isolate major degradation products, whose structures were subsequently confirmed by ¹H and ¹³C NMR experiments researchgate.netnih.gov. Furthermore, NMR has been used to analyze the structural integrity of different crystalline forms of afatinib dimaleate after storage under stress conditions, providing insights into polymorphic stability google.comgoogle.com. LC-MS/MS data is often used to propose the structure of an unknown impurity, which is then definitively confirmed through NMR analysis syncsci.comsyncsci.com.

Viii. Preclinical Pharmacokinetics and Metabolism of Afatinib Dimaleate

Metabolic Pathways and Enzymatic Involvement

Formation of Covalent Adducts to Proteins as Major Circulating Species in Preclinical Systems

In preclinical studies across various animal species, including rats, mice, minipigs, and rabbits, afatinib (B358) has been observed to form covalent adducts with plasma proteins. These adducts are considered major circulating species in plasma, alongside the parent compound nih.gov. This covalent binding is understood to occur through a Michael addition mechanism, where biological nucleophiles react with afatinib tga.gov.au. While the parent drug is the predominant circulating component, the formation of these covalently bound species is a notable aspect of its disposition in preclinical models nih.gov.

Excretion Pathways in Animal Models

Preclinical investigations into the excretion pathways of afatinib have consistently demonstrated that the drug is primarily eliminated via the feces. Studies conducted in multiple animal species, including rats, minipigs, and rabbits, have shown a pronounced preference for fecal excretion of the administered dose, often as the unchanged parent compound nih.govpmda.go.jp.

Predominant Route of Excretion (e.g., Fecal)

Mass balance studies in animal models confirm that fecal excretion is the predominant route for afatinib elimination. In rats, for instance, fecal excretion accounted for approximately 85.0% of the dosed radioactivity, with only about 0.7% recovered in urine pmda.go.jp. Similar patterns were observed in minipigs, where fecal excretion ranged from 93.9% to 97.1%, and in rabbits, with fecal excretion at approximately 95.4% pmda.go.jp. These findings are consistent with human studies, which also report the majority of the dose being recovered in feces (approximately 85-90%) nih.govtga.gov.aufda.govnih.govdrugbank.comeuropa.eu. The parent compound, afatinib, constitutes a significant portion of the radioactivity excreted in the feces, indicating minimal metabolism prior to elimination nih.govtga.gov.aufda.govnih.govdrugbank.comeuropa.eu.

Table 1: Excretion Pathways of Afatinib in Animal Models and Humans

Species/SystemPredominant RoutePercentage Recovered (Fecal)Percentage Recovered (Urinary)Reference(s)
RatFecal~85.0%~0.7% pmda.go.jp
MinipigFecal~93.9% - 97.1%~1.4% - 4.8% pmda.go.jp
RabbitFecal~95.4%~0.8% pmda.go.jp
HumanFecal~85.4% - 90%~4.3% - 5% nih.govtga.gov.aufda.govnih.govdrugbank.comeuropa.eu

Transporter Interactions in Vitro

In vitro studies have been instrumental in evaluating afatinib's potential interactions with various drug transporters, which play a critical role in drug absorption, distribution, and elimination.

Interaction with Breast Cancer Resistance Protein (BCRP)

Afatinib has been identified as both a substrate and an inhibitor of the Breast Cancer Resistance Protein (BCRP) in vitro nih.govfda.govd-nb.info. The in vitro inhibitory effects observed are comparable to those of known BCRP inhibitors nih.govfda.govd-nb.info. While clinical data suggests that BCRP inhibition may have a mild impact on afatinib exposure, these findings highlight a potential for transporter-mediated drug-drug interactions d-nb.info.

Evaluation of Interaction with Other Efflux and Uptake Transporters (e.g., P-glycoprotein, OATP, OAT, OCT)

P-glycoprotein (P-gp): Afatinib demonstrates interaction with P-glycoprotein (P-gp), acting as both a substrate and an inhibitor nih.govtga.gov.aufda.govd-nb.info. In vitro studies have determined an inhibition constant (Ki) of 3.4 μM for P-gp inhibition nih.govfda.govd-nb.info. However, the therapeutic plasma concentrations of afatinib are considerably lower than the concentrations required to elicit significant P-gp inhibition nih.govfda.govd-nb.info. This suggests that while afatinib can inhibit P-gp in vitro, its clinical relevance for inhibiting the transport of other drugs is limited under therapeutic dosing conditions nih.govfda.govd-nb.info. Nevertheless, co-administration with potent P-gp inhibitors or inducers can influence afatinib's pharmacokinetic profile nih.govfda.gov.

Table 2: In Vitro Transporter Interaction Data for Afatinib

TransporterInteraction TypeIC50 / Ki Value (μM)SignificanceReference(s)
BCRPSubstrateN/AYes nih.govfda.govd-nb.info
BCRPInhibitorComparable to Fumitremorgin CYes nih.govfda.govd-nb.info
P-gpSubstrateN/AYes nih.govtga.gov.aufda.govd-nb.info
P-gpInhibitorKi = 3.4Low at therapeutic concentrations nih.govfda.govd-nb.info
OATP1B1InhibitorIC50 > 70Minor nih.govd-nb.info
OATP1B3InhibitorIC50 > 70Minor nih.govd-nb.info
OAT1InhibitorIC50 > 100Negligible nih.govd-nb.info
OAT3InhibitorIC50 > 100Negligible nih.govd-nb.info
OCT1InhibitorIC50 = 20.0Potential nih.govd-nb.info
OCT2InhibitorIC50 > 100Negligible nih.govd-nb.info
OCT3InhibitorIC50 = 11.8Potential nih.govd-nb.info

Compound List

Afatinib

Afatinib dimaleate

Breast Cancer Resistance Protein (BCRP)

Cyclosporine A

Digoxin

Fumitremorgin C

N-methyl-4-phenyl pyridinium (B92312)

OAT1

OAT3

OATP1B1

OATP1B3

OCT1

OCT2

OCT3

P-glycoprotein (P-gp)

Verapamil

Zosuquidar

Ix. Future Directions and Emerging Research Avenues in Afatinib Dimaleate Studies

Exploration of Novel Preclinical Disease Models for Efficacy and Resistance

The landscape of afatinib (B358) dimaleate research is increasingly focused on developing and utilizing sophisticated preclinical models that more accurately recapitulate human disease, thereby improving the prediction of clinical efficacy and the understanding of resistance mechanisms. In oncology, research has traditionally relied on in vitro cancer cell lines and in vivo xenograft models, where human cancer cells are implanted into immunodeficient mice. tga.gov.audovepress.com These models have been instrumental in establishing the fundamental activity of afatinib against tumors with specific Epidermal Growth Factor Receptor (EGFR) mutations, such as exon 19 deletions (Del19) and the L858R substitution. tga.gov.au

However, the limitations of these models, such as the lack of an intact immune system and the failure to represent tumor heterogeneity, have prompted the exploration of more advanced systems. Transgenic mouse models, which are genetically engineered to develop tumors with specific mutations like EGFR L858R, offer a more physiologically relevant context for studying tumor development and response to therapy. tga.gov.aunih.gov Furthermore, patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are gaining prominence. ucsd.edu These models are believed to better preserve the original tumor's architecture and genetic diversity, offering a powerful platform for testing afatinib's efficacy and for studying resistance mechanisms as they emerge in a setting that closely mirrors the patient's tumor. nih.govucsd.edu For instance, afatinib-resistant xenografts have been developed to serve as a model system for testing new treatment strategies. researchgate.net

A significant development is the use of preclinical models to study acquired resistance. For example, mouse models of EGFR L858R-induced lung adenocarcinoma have been used to demonstrate that upfront combination therapies, such as afatinib plus cetuximab, can markedly delay the onset of resistance compared to afatinib monotherapy. nih.gov These models also allow for the investigation of specific resistance mutations, like EGFR T790M and Kras mutations, that arise during treatment. nih.gov

The table below summarizes key preclinical models used in afatinib research.

Model TypeDescriptionKey Research Application for Afatinib
In Vitro Cell Lines Human cancer cells grown in a laboratory setting (e.g., H1666, HCC827, PC9). dovepress.comtandfonline.comInitial screening for anti-tumor activity, studying signaling pathways, and establishing sensitivity to specific EGFR mutations. dovepress.comdovepress.com
Xenograft Models Human tumor cells or tissues implanted into immunodeficient mice. tga.gov.autandfonline.comEvaluating in vivo tumor growth inhibition and regression, and testing combination therapies. tga.gov.auresearchgate.net
Transgenic Mouse Models Mice genetically engineered to develop tumors with specific mutations (e.g., EGFRL858R). tga.gov.aunih.govStudying tumor initiation and progression in a more physiologically relevant context; evaluating long-term treatment and resistance. nih.gov
Patient-Derived Xenografts (PDX) Tumors from patients directly implanted and passaged in mice. ucsd.eduTesting drug efficacy on models that better retain the heterogeneity of the original human tumor; identifying biomarkers of response and resistance. ucsd.edu
Afatinib-Resistant Models Cell lines or xenografts developed through prolonged exposure to afatinib, often acquiring resistance mutations like T790M. researchgate.netInvestigating mechanisms of acquired resistance and testing novel therapeutic strategies to overcome it. researchgate.net

Identification of New Preclinical Biomarkers for Response and Resistance Prediction

A critical goal in afatinib research is the identification of robust preclinical biomarkers that can predict which tumors will respond to treatment and which will develop resistance. While the presence of sensitizing EGFR mutations (e.g., Del19, L858R) is the primary established biomarker for afatinib efficacy, ongoing research aims to uncover a more nuanced set of predictors. tga.gov.audrugbank.com

Preclinical studies have been pivotal in identifying mechanisms of resistance that can serve as negative predictive biomarkers. The EGFR T790M "gatekeeper" mutation is a well-documented mechanism of acquired resistance to first- and second-generation TKIs, including afatinib, although afatinib retains some activity against it. tga.gov.auoncotarget.com Another key mechanism observed preclinically is the amplification of the MET gene, which can drive resistance by activating bypass signaling pathways. europa.eu

Recent preclinical research has expanded the search for biomarkers beyond the EGFR pathway. For example, in models of esophageal squamous cell carcinoma (ESCC), transcriptome analysis of pretreatment tumors identified neurotrophic receptor tyrosine kinase 2 (NTRK2) as being negatively associated with afatinib sensitivity. researchgate.net Knocking down or inhibiting NTRK2 was found to sensitize ESCC cells to afatinib, suggesting NTRK2 expression could be a predictive biomarker for resistance in this cancer type. researchgate.net

Activation of downstream and parallel signaling pathways is another major area of investigation. Preclinical studies have shown that activation of the PI3K-AKT and MAPK pathways, sometimes driven by IGF1R signaling or PIK3CA mutations, can confer resistance to afatinib. oncotarget.com Similarly, the activation of the JAK/STAT pathway, potentially through the upregulation of interleukin-6 (IL-6), has been implicated in de novo resistance to afatinib in NSCLC cells with the T790M mutation. researchgate.nettandfonline.com The use of circulating tumor markers, such as circulating tumor DNA (ctDNA), is also being explored in preclinical settings to dynamically monitor for the emergence of resistance mutations. ucsd.edu

The table below details some of the emerging preclinical biomarkers for afatinib.

Biomarker CategorySpecific MarkerImplication for Afatinib TherapyPreclinical Model Context
Gene Mutations EGFR T790MConfers acquired resistance, though afatinib retains some activity. researchgate.netoncotarget.comNSCLC Cell Lines and Xenografts
PIK3CA MutationPotential primary resistance mechanism. oncotarget.comNSCLC Cell Lines
Gene Amplification MET AmplificationA known mechanism of acquired resistance. europa.euObserved clinically, investigated preclinically.
Protein Expression / Pathway Activation NTRK2 ExpressionNegative association with sensitivity; potential resistance biomarker. researchgate.netEsophageal Squamous Cell Carcinoma
IGF1R Signaling ActivationMediates acquired resistance through PI3K-AKT pathway. oncotarget.comNSCLC Cell Lines
JAK/STAT Pathway ActivationMay mediate de novo resistance in T790M-positive cells. researchgate.nettandfonline.comNSCLC Cell Lines and Xenografts
SRC Kinase ActivationImplicated in resistance; inhibition sensitizes cells to afatinib. tandfonline.comNSCLC Cell Lines and Xenografts
Circulating Markers Circulating Tumor DNA (ctDNA)Potential for non-invasive monitoring of resistance mutations. ucsd.eduExplored in conjunction with clinical trials and PDX models.

Development of Advanced Preclinical Combination Strategies

To enhance efficacy and overcome both primary and acquired resistance to afatinib, numerous preclinical studies are investigating combination therapies. The rationale for these combinations is often to target parallel or downstream signaling pathways that tumors use to escape the effects of EGFR blockade. tandfonline.com

One of the most explored combinations is the dual inhibition of EGFR using afatinib and a monoclonal antibody like cetuximab. nih.gov Preclinical studies in TKI-naïve mouse models of EGFR-mutant lung adenocarcinoma have shown that this combination significantly delays the time to relapse compared to afatinib alone. nih.gov This strategy is based on the concept that a more complete blockade of the EGFR signaling network can lead to a more durable response. nih.gov

Another promising avenue is the combination of afatinib with inhibitors of pathways that become activated as a resistance mechanism. Examples include:

JAK/STAT Inhibitors : Since afatinib treatment can induce IL-6-dependent activation of the JAK/STAT pathway, preclinical studies have investigated combining afatinib with JAK inhibitors like ruxolitinib. tandfonline.comclinicaltrials.gov The hypothesis is that inhibiting this escape pathway will restore sensitivity to afatinib, particularly in tumors with the T790M mutation. tandfonline.com

SRC Kinase Inhibitors : The activation of SRC kinase has been identified as a resistance mechanism in preclinical models. The combination of afatinib with the SRC inhibitor dasatinib (B193332) has demonstrated synergistic activity and induced tumor regression in afatinib-resistant xenograft models. tandfonline.com

CDK4/6 Inhibitors : The combination of afatinib with CDK4/6 inhibitors such as palbociclib (B1678290) is being explored based on the rationale of targeting cell cycle progression, a fundamental aspect of cancer cell proliferation. ersnet.org

Combining with Chemotherapy : Preclinical data have suggested a potential synergistic effect between afatinib and chemotherapeutic agents like docetaxel, leading to improved tumor shrinkage in ovarian carcinoma xenograft models compared to either agent alone. tandfonline.com

These preclinical investigations provide a strong foundation for the clinical evaluation of afatinib-based combination regimens aimed at improving patient outcomes. tandfonline.comresearchgate.net

Investigation of Afatinib's Mechanism of Action in Non-Oncological Preclinical Contexts (e.g., Noise-Induced Hearing Loss)

A novel and intriguing area of research is the exploration of afatinib's therapeutic potential outside of oncology. A significant example is its investigation in preclinical models of noise-induced hearing loss (NIHL). nih.govcreighton.edu NIHL is a widespread sensorineural impairment for which there are currently no FDA-approved drug treatments. nih.govnih.gov

Recent studies have utilized an in silico transcriptome-based drug screening approach to identify potential treatments for NIHL. nih.govresearchgate.net This computational method identified EGFR inhibitors, including afatinib, as promising candidates. nih.govnih.gov Subsequent preclinical testing in both zebrafish and mouse models demonstrated that afatinib can provide protection against hearing loss induced by high-decibel noise exposure. nih.govresearchgate.net

The proposed mechanism involves the EGFR signaling pathway's role in the cochlea's response to acoustic trauma. nih.govnih.gov Studies showed that noise exposure activates EGFR signaling in the cochlea, and that afatinib can mitigate this effect. nih.gov Further evidence comes from experiments with EGFR knockout mice and EGF-morpholino zebrafish, which were also protected from NIHL, confirming the crucial role of this pathway. nih.govresearchgate.net In mouse models, afatinib treatment resulted in significantly smaller auditory brainstem response (ABR) threshold shifts after noise exposure compared to controls, indicating preservation of hearing function. creighton.eduresearchgate.net It also showed protection against noise-induced cochlear synaptopathy, which is the loss of connections between inner hair cells and auditory neurons. researchgate.net

These preclinical findings highlight a completely new potential application for afatinib dimaleate and underscore the power of computational drug repurposing screens. nih.govcreighton.edu They suggest that inhibiting EGFR signaling could be a viable strategy for preventing or treating NIHL, warranting further investigation and potential clinical exploration. nih.gov

Application of Computational Methods in Drug Design and Resistance Prediction

Computational methods are becoming indispensable tools in the study of afatinib dimaleate, facilitating a deeper understanding of its mechanism of action, the prediction of resistance, and the design of new, more effective analogues. rug.nlnih.gov

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. In the context of afatinib, MD simulations have been employed to investigate the intricate details of its binding to the EGFR kinase domain at an atomic level. ntu.edu.sgnih.gov These simulations allow researchers to visualize and quantify the structural dynamics of the EGFR-afatinib complex. ntu.edu.sg

A key application has been to study how different EGFR mutations, including both sensitizing mutations (e.g., L858R, Del19) and resistance mutations (e.g., T790M), affect the binding affinity and stability of afatinib. ntu.edu.sgrsc.org By calculating binding free energies, these computational studies can predict how a specific mutation will impact drug efficacy, with results often showing good correlation with clinical observations of patient response. ntu.edu.sgrsc.org For example, simulations have elucidated the critical role of specific amino acid residues, such as Asp800, in stabilizing the covalent bond that afatinib forms with Cys797 in the EGFR binding pocket. nih.govbiorxiv.orgacs.org This level of detail is crucial for understanding the structure-activity relationship and the molecular basis of resistance. nih.gov

Virtual Screening for Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, such as a protein receptor or enzyme. mdpi.comnih.gov This method has been applied to discover novel afatinib analogues with potentially improved properties. mdpi.com

The process often starts with the known structure of afatinib and its binding mode within EGFR. mdpi.com Researchers can then computationally design modifications to the afatinib scaffold and predict their binding affinity through docking studies. mdpi.com For instance, four new molecules derived from afatinib were designed and evaluated computationally, with one candidate, AFA(IV), showing a significantly improved docking score and a molecular descriptor profile similar to the potent inhibitor ponatinib. mdpi.com

Virtual screening can also be combined with pharmacophore modeling, where the key chemical features required for binding are defined and used as a filter to search compound databases. mdpi.com This hybrid approach has been used to identify novel EGFR inhibitors by creating a pharmacophore model based on the common features of afatinib and other approved EGFR inhibitors. mdpi.com Such in silico approaches are instrumental in the early stages of drug development, allowing for the rapid and cost-effective identification of promising lead compounds for further experimental testing. mdpi.comunicartagena.edu.co

Refinement of Synthetic Processes for Enhanced Efficiency and Purity

The synthesis of Afatinib dimaleate is a multi-step process that researchers are continually working to refine for improved efficiency, yield, and purity. Control over impurities is critical to ensure the quality and safety of the final active pharmaceutical ingredient. syncsci.comsyncsci.com

The selection of starting materials and the synthetic route can significantly impact the process. For instance, using 2-amino-4-chlorobenzoic acid as a raw material has been explored, but this route can generate numerous impurities with unclear structures. jestr.org A key intermediate, (S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine, has been synthesized efficiently from an aryl sulfone starting material, achieving a good yield of 86.1% on a 20 g scale. tump.edu.vn This method is noted for its mild reaction conditions and simple operation. tump.edu.vn

Purification of the crude Afatinib product is a critical final step to achieve the high purity required for pharmaceutical use. Traditional methods often use single solvents like ethanol (B145695) or acetonitrile (B52724) for recrystallization. google.com However, a more effective purification process has been developed using a mixed solvent system. This method involves dissolving the crude Afatinib in a heated mixture of an alcohol (like methanol) and acetone, followed by the addition of methyl tert-butyl ether (MTBE) to induce crystallization upon cooling. google.compatsnap.com This process has been shown to be highly effective at removing impurities, yielding an Afatinib product with a purity of over 99.0wt%, with the maximum single impurity content below 0.1wt%. google.com

During process development, several process-related impurities have been identified and characterized. A notable new impurity identified is (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6- yl) acetamide (B32628), referred to as the acetamide impurity. syncsci.comsyncsci.com Controlling such impurities to levels below 0.10% is a key goal of process optimization. syncsci.com

Table 1: Comparison of Synthetic Process Refinements for Afatinib Dimaleate

Starting Material Key Process Steps Reported Yield Reported Purity Key Advantages Reference
Not specified Nitro-reduction, amidation, salification 84% (for Afatinib free base) Controls process and degradation impurities Scalable and robust process syncsci.com, syncsci.com
4-fluoro-2-aminobenzoic acid Cyclization, nitration, substitution, reduction, condensation, salification 41.60% (total) 99.48% No column chromatography, simple post-treatment, stable process jestr.org
Aryl sulfone Synthesis of key ether intermediate 86.1% (for intermediate) Not specified Mild reaction conditions, simple operation tump.edu.vn
Crude Afatinib Recrystallization from Alcohol/Acetone/MTBE mixed solvent Not specified >99.0wt% Good impurity removal, low cost, simple operation google.com, patsnap.com

Advanced Characterization of Degradation Pathways and Product Toxicology in Preclinical Models

Understanding the stability of Afatinib dimaleate and the nature of its degradation products is fundamental to ensuring its quality and safety. Forced degradation studies, conducted under various stress conditions as per ICH guidelines, have been instrumental in this area. researchgate.net

Afatinib has been found to be unstable under certain conditions. Significant degradation occurs in alkaline (hydrolytic) environments, with one study reporting 62.48% degradation. researchgate.net It is also susceptible to degradation under photolytic conditions when in a liquid state, showing 7.67% degradation. researchgate.net Conversely, the drug demonstrates stability under acidic, peroxide, thermal, and solid-state photolytic conditions. researchgate.net

Advanced analytical techniques, particularly liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS/MS), have been employed to separate and characterize the degradation products formed under these stress conditions. researchgate.netnih.gov Through this methodology, as many as 11 unknown degradation products have been characterized. researchgate.netnih.gov Two of the major degradation products, designated DP2 and DP3, were successfully isolated using preparative High-Performance Liquid Chromatography (HPLC), and their structures were definitively confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The major route of metabolism for afatinib in preclinical species (rats, mice, minipigs, and rabbits) is minimal, with the parent drug being the main circulating component. nih.govd-nb.info The primary metabolic products are covalent adducts formed with proteins. fda.govdrugbank.com Elimination occurs mainly through feces. nih.govfda.gov

Preclinical toxicology studies in Han Wistar rats and Göttingen minipigs identified the gastrointestinal tract as the primary target organ for toxicity. fda.gov In rats, skin and kidney toxicities were also observed, which is consistent with toxicities seen with other EGFR inhibitors. fda.gov

The toxicological potential of the characterized degradation products has also been a focus of emerging research. The anticancer activity of the isolated degradation products DP2 and DP3 was evaluated against the A549 non-small cell lung cancer cell line. nih.gov The results showed that these degradation products possessed reduced, but still present, cytotoxic activity compared to the parent drug. researchgate.netnih.gov

In silico toxicity studies have also been performed to predict the potential hazards of these degradation products. researchgate.netnih.gov Using ProTox-II software, various toxicological endpoints were assessed. researchgate.netnih.gov This predictive analysis suggested that some degradation products, such as DP1, DP2, DP6, and DP10, could be hepatotoxic and mutagenic. researchgate.net These findings underscore the importance of controlling the degradation of Afatinib dimaleate to minimize the presence of potentially toxic impurities. researchgate.net

Table 2: Characterized Degradation Products (DPs) of Afatinib and Preclinical Findings

Degradation Product Formation Condition Method of Characterization Preclinical Cytotoxicity (IC50 vs A549 cells) In Silico Toxicity Prediction Reference
DP1 Alkaline, Photolytic LC-Q-TOF/MS/MS Not specified Predicted Hepatotoxic, Mutagenic researchgate.net
DP2 Alkaline, Photolytic LC-Q-TOF/MS/MS, Prep-HPLC, NMR 25.00 ± 1.26 µM Predicted Hepatotoxic, Mutagenic researchgate.net, nih.gov
DP3 Alkaline, Photolytic LC-Q-TOF/MS/MS, Prep-HPLC, NMR 32.56 ± 0.11 µM Not specified researchgate.net, nih.gov
DP6 Alkaline, Photolytic LC-Q-TOF/MS/MS Not specified Predicted Hepatotoxic, Mutagenic researchgate.net
DP10 Alkaline, Photolytic LC-Q-TOF/MS/MS Not specified Predicted Hepatotoxic, Mutagenic researchgate.net
Afatinib (parent drug) - - 15.02 ± 1.49 µM - nih.gov

Q & A

Q. What is the primary mechanism of action of afatinib dimaleate in targeting EGFR/HER2 signaling pathways?

Afatinib dimaleate acts as an irreversible inhibitor of EGFR (wild-type and mutants like L858R/T790M) and HER2, forming covalent bonds with cysteine residues in the kinase domains. Its potency is demonstrated by IC50 values of 0.5 nM (EGFRwt), 0.4 nM (EGFRL858R), 10 nM (EGFRL858R/T790M), and 14 nM (HER2), making it 100-fold more effective against gefitinib-resistant T790M mutations compared to first-generation inhibitors . Methodologically, kinase inhibition is validated via radiometric assays measuring ATP competition, while cellular efficacy is assessed using proliferation assays (e.g., MTT) in models like NSCLC cell lines expressing EGFR mutations .

Q. What in vitro and in vivo models are commonly used to evaluate afatinib dimaleate's efficacy?

Common in vitro models include HER2-positive cell lines (e.g., NCI-N87 for gastric cancer, MDA-MB-453 for breast cancer) and EGFR-mutant NSCLC lines (e.g., PC-9 with exon 19 deletions). In vivo studies utilize xenograft models in immunodeficient mice, with tumor growth inhibition monitored via caliper measurements or bioluminescence imaging. Pharmacokinetic (PK) parameters, such as bioavailability and half-life, are assessed in healthy subjects using crossover trials with LC-MS/MS for plasma concentration analysis .

Q. What safety precautions are recommended when handling afatinib dimaleate in laboratory settings?

Researchers should adhere to GHS07 guidelines: use PPE (gloves, goggles), avoid inhalation of aerosols, and work in ventilated fume hoods. Contaminated surfaces require decontamination with ethanol or detergent. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Waste disposal must comply with hazardous material regulations .

Advanced Research Questions

Q. How can conflicting data on afatinib's efficacy against EGFR T790M mutations be resolved in preclinical vs. clinical studies?

Preclinical studies report high potency (IC50 = 10 nM for L858R/T790M), but clinical efficacy may vary due to tumor heterogeneity or compensatory pathways. Researchers should validate findings using orthotopic xenograft models that mimic tumor microenvironments and incorporate longitudinal biopsies to assess mutation prevalence. Comparative genomic profiling (e.g., NGS) of patient-derived samples can identify co-occurring resistance mechanisms (e.g., MET amplification) .

Q. What methodologies are used to investigate afatinib-induced autophagy, and how does this process impact therapeutic outcomes?

Autophagy is measured via LC3-II/LC3-I ratio quantification (immunoblotting) and fluorescent microscopy (e.g., GFP-LC3 puncta formation). Transcriptome analysis (RNA-seq) identifies autophagy-related genes (e.g., ATG5, BECN1) modulated by afatinib. While autophagy may initially suppress tumor growth, prolonged activation can promote resistance. Combining afatinib with chloroquine (autophagy inhibitor) in in vivo models improves survival, suggesting context-dependent therapeutic strategies .

Q. How are bioequivalence studies designed to ensure pharmacokinetic equivalence between generic and branded afatinib formulations?

Bioequivalence trials use randomized, open-label, single-dose crossover designs in healthy subjects (n ≥ 32). Blood samples are collected up to 120 hours post-dose, and PK parameters (AUC0–t, Cmax) are analyzed via non-compartmental methods. The 90% confidence intervals for geometric mean ratios (test/reference) must fall within 80–125%. Safety is assessed through adverse event monitoring and laboratory tests .

Q. What clinical trial strategies evaluate afatinib in combination therapies for resistant cancers?

Phase II trials (e.g., NCT trials for refractory multiple myeloma) employ adaptive designs with endpoints like progression-free survival (PFS) and overall survival (OS). For EGFR T790M-positive NSCLC, afatinib is combined with osimertinib (third-generation TKI) to target residual mutant clones. Synergy is assessed via Chou-Talalay combination indices in in vitro models, while dose escalation follows a 3+3 design to determine MTD .

Q. How do afatinib's physicochemical properties influence its pharmacokinetics and target engagement?

Afatinib's molecular weight (718.08 g/mol) and hydrophilicity (logP = 3.1) affect oral bioavailability (~50%) and plasma protein binding (95%). The dimaleate salt enhances solubility, while the acrylamide group enables irreversible EGFR binding. PK studies in rats show linear exposure (AUC0–∞) up to 50 mg/kg, with a half-life of 14 hours. These properties are optimized using in silico ADME tools (e.g., GastroPlus) .

Q. What experimental models elucidate afatinib resistance mechanisms, and how are these findings translated clinically?

Resistance is modeled using CRISPR-edited Ba/F3 cells expressing EGFR T790M/C797S mutations or patient-derived xenografts (PDXs) with acquired resistance. RNA-seq reveals upregulation of bypass pathways (e.g., HER3/PI3K). Clinically, liquid biopsies (ctDNA analysis) monitor resistance mutations, guiding sequential therapy with MET or MEK inhibitors .

Q. How are clinical endpoints like OS and PFS statistically validated in afatinib trials?

In the LUX-Lung 8 trial, OS (median 7.9 vs. 6.8 months for erlotinib) and PFS (2.6 vs. 1.9 months) were analyzed using Kaplan-Meier curves and Cox proportional hazards models (HR = 0.81, 95% CI: 0.69–0.95). Stratification factors (e.g., EGFR mutation type) ensure balanced randomization, while log-rank tests assess significance (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.